Ms-PEG6-Ms
Description
Properties
CAS No. |
109789-40-4 |
|---|---|
Molecular Formula |
C14H30O11S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H30O11S2/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 |
InChI Key |
JOECUAAPEWVDEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ms-PEG6-Ms: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG6-Ms, or pentaethylene glycol dimesylate, is a homobifunctional crosslinking agent that has garnered significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a hydrophilic hexaethylene glycol (PEG6) spacer flanked by two reactive mesylate (Ms) groups. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and scientists in the pharmaceutical and biotechnology sectors.
Chemical and Physical Properties
This compound is a well-defined molecule with specific chemical and physical characteristics that are crucial for its application in bioconjugation and drug delivery. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C14H30O11S2 | N/A |
| Molecular Weight | 446.51 g/mol | N/A |
| CAS Number | 109789-40-4 | [] |
| Appearance | Pale yellow thick oil | [2] |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage | Store at -20°C to prevent degradation | N/A |
Table 1: Chemical and Physical Properties of this compound
Synthesis and Purification
The synthesis of this compound involves the mesylation of hexaethylene glycol. A general experimental protocol is outlined below, followed by a workflow diagram.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexaethylene glycol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0°C).
-
Add triethylamine or pyridine to the solution as a base.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours or until TLC analysis indicates completion of the reaction).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound as a pale yellow oil.[2]
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Synthesis Workflow
Reactivity of the Mesylate Groups
The mesylate groups of this compound are excellent leaving groups, making the terminal carbons susceptible to nucleophilic substitution reactions. This reactivity is the basis for its utility as a crosslinker.
General Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate anion.
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including:
-
Amines (Primary and Secondary): Reaction with amines forms stable secondary or tertiary amine linkages. This is a common strategy for conjugating the linker to proteins or small molecule ligands containing amine functionalities.
-
Thiols: Thiol groups, present in cysteine residues of proteins or in small molecules, react with the mesylate groups to form stable thioether bonds.
-
Hydroxides and Alkoxides: While reactive, these are less commonly used for bioconjugation due to the prevalence of hydroxyl groups in biological systems and potential side reactions.
The rate of reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature.
Reaction Workflow
Stability
The stability of this compound is a critical consideration for its storage and handling, as well as for the stability of the resulting conjugates.
-
Hydrolytic Stability: The mesylate groups are susceptible to hydrolysis, particularly under basic conditions. Studies have shown that the rate of hydrolysis of methanesulfonate esters is significant at pH 10 but is considerably slower at neutral pH (pH 7-8).[3] The ether linkages of the PEG backbone are generally stable to hydrolysis under physiological conditions.
-
Storage: To minimize degradation, this compound should be stored at low temperatures (-20°C) under anhydrous conditions.
Application in PROTAC Synthesis
This compound is a valuable tool for the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and hydrophilicity of the PEG6 spacer can influence the solubility, cell permeability, and ternary complex formation of the resulting PROTAC.
General Protocol for PROTAC Synthesis using this compound
This protocol describes a stepwise approach for synthesizing a PROTAC.
Step 1: Synthesis of Ligand 1 - Linker Intermediate
-
Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the nucleophile if necessary.
-
Add a molar excess of this compound to the reaction mixture.
-
Stir the reaction at room temperature until the formation of the mono-substituted intermediate is complete (monitored by LC-MS).
-
Purify the intermediate using chromatography (e.g., HPLC).
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified Ligand 1 - Linker intermediate in a suitable aprotic solvent.
-
Add the second ligand (also containing a nucleophilic group).
-
Add a non-nucleophilic base.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
PROTAC Synthesis Workflow
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The following diagram illustrates this signaling pathway.
Conclusion
This compound is a versatile and valuable chemical tool for researchers and scientists in drug development. Its well-defined structure, bifunctional reactivity, and hydrophilic spacer make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. This guide provides a comprehensive overview of its chemical properties and practical methodologies to facilitate its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the utility of precisely engineered linkers like this compound will undoubtedly grow in importance.
References
An In-Depth Technical Guide to the Ms-PEG6-Ms Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of any PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, composition, and flexibility—profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.
This technical guide focuses on the Ms-PEG6-Ms linker, a bifunctional, flexible linker composed of a six-unit polyethylene glycol (PEG) chain terminated with mesylate (Ms) groups. While specific experimental data for PROTACs incorporating the this compound linker is not extensively available in the public domain, this guide will provide a comprehensive overview of its structure, mechanism of action, and the critical role of PEG linkers in PROTAC design. The presented quantitative data and experimental protocols are representative of those used for PEG-containing PROTACs and serve as a practical reference for researchers in the field.
Structure and Physicochemical Properties of this compound
This compound is a homobifunctional linker, meaning it has two identical reactive groups. The mesylate groups are excellent leaving groups, making them suitable for nucleophilic substitution reactions with functional groups such as amines (-NH2), thiols (-SH), or hydroxyls (-OH) present on the respective ligands for the POI and the E3 ligase.
Chemical Structure:
The central PEG6 chain imparts flexibility and hydrophilicity to the PROTAC molecule. These properties are crucial for several aspects of PROTAC function.
| Property | Value/Description | Reference |
| Molecular Formula | C14H30O11S2 | [1] |
| Molecular Weight | 438.51 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Mechanism of Action in a PROTAC Context
The this compound linker is a key facilitator in the catalytic cycle of a PROTAC. Its primary role is to bridge the POI-binding and E3 ligase-binding moieties, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
The general mechanism of action for a PROTAC utilizing a PEG linker like this compound is as follows:
-
Binary Complex Formation: The PROTAC independently binds to the POI and the E3 ubiquitin ligase (e.g., Cereblon or VHL) within the cell.
-
Ternary Complex Formation: The flexibility of the PEG6 linker allows the two binary complexes to associate, forming a ternary complex. The linker's length is critical; it must be long enough to avoid steric hindrance between the two proteins but not so long as to create an unstable or non-productive orientation.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, thereby eliminating it from the cell.
-
PROTAC Recycling: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically.
The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC, which can improve its overall pharmacokinetic profile.
Representative Quantitative Data for PEG-Linked PROTACs
While specific data for this compound is not available, the following table presents representative data from studies on PROTACs with varying PEG linker lengths to illustrate the impact of the linker on degradation efficacy. The optimal linker length is target-dependent and must be determined empirically.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Degrader A | ERα | SCF | 12-atom alkyl | >1000 | <20 | |
| Degrader B | ERα | SCF | 16-atom alkyl | ~100 | ~80 | |
| Degrader C | ERα | SCF | 20-atom alkyl | ~500 | ~60 | |
| Degrader D | BTK | Cereblon | 2 PEG units | >1000 | <10 | |
| Degrader E | BTK | Cereblon | 4 PEG units | ~10 | ~95 | |
| Degrader F | BTK | Cereblon | 6 PEG units | ~5 | >95 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of a PEG-linked PROTAC and its subsequent evaluation.
General Protocol for PROTAC Synthesis using a Mesylated PEG Linker
This protocol describes a general two-step nucleophilic substitution for conjugating a POI ligand (Ligand-NH2) and an E3 ligase ligand (Ligand'-OH) to this compound.
Materials:
-
Ligand-NH2 (containing a primary or secondary amine)
-
Ligand'-OH (containing a hydroxyl or thiol group)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Step 1: First Nucleophilic Substitution a. Dissolve Ligand-NH2 (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF. b. Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the mixture at room temperature. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the mono-substituted intermediate (Ligand-NH-PEG6-Ms) by flash chromatography.
-
Step 2: Second Nucleophilic Substitution a. Dissolve Ligand'-OH (1.0 eq) in anhydrous DMF and cool to 0°C. b. Add NaH (1.2 eq) portion-wise and stir for 30 minutes at 0°C. c. Add a solution of the mono-substituted intermediate (Ligand-NH-PEG6-Ms) (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS. e. Quench the reaction carefully with saturated aqueous ammonium chloride. f. Extract the final PROTAC product and purify by reverse-phase HPLC. g. Characterize the final product by mass spectrometry and NMR.
Western Blot Protocol for Measuring Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply ECL substrate.
-
Data Analysis: a. Detect the chemiluminescent signal using an imaging system. b. Quantify band intensities using densitometry software. c. Normalize the target protein signal to the loading control. d. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and target protein
-
Biotinylated ubiquitin
-
PROTAC of interest
-
ATP
-
Ubiquitination reaction buffer
-
Streptavidin-coated plates or beads
-
Antibody against the target protein
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the E1, E2, E3, biotinylated ubiquitin, target protein, and ATP in the ubiquitination reaction buffer. b. Add the PROTAC at various concentrations. Include a no-PROTAC control. c. Incubate the reaction at 37°C for 1-2 hours.
-
Detection of Ubiquitination: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Alternatively, for a plate-based assay, transfer the reaction mixture to a streptavidin-coated plate to capture biotinylated ubiquitin-protein conjugates. c. Detect the ubiquitinated target protein by Western blot using an anti-target protein antibody or in the plate-based assay using an anti-target protein antibody followed by a labeled secondary antibody.
-
Analysis: a. Quantify the amount of ubiquitinated target protein. An increase in signal with increasing PROTAC concentration indicates successful PROTAC-mediated ubiquitination.
Visualizations of Key Processes
PROTAC Synthesis Workflow
Caption: General workflow for the two-step synthesis of a PROTAC.
PROTAC Mechanism of Action Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis.
Conclusion
The this compound linker is a valuable tool in the PROTAC designer's toolbox, offering a flexible and hydrophilic spacer to connect the two critical ligands of a PROTAC. While specific data on its performance in various PROTAC systems is limited in publicly accessible literature, the principles of PEG linker design are well-established. The length of the PEG chain is a critical parameter that must be empirically optimized for each target and E3 ligase combination to achieve potent and selective protein degradation. The representative data and protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating the this compound linker or other similar PEG-based structures. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of linkers will be paramount in developing the next generation of protein-degrading therapeutics.
References
In-Depth Technical Guide: Ms-PEG6-Ms (Hexaethylene Glycol Di-mesylate)
This technical guide provides a comprehensive overview of Ms-PEG6-Ms, a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and nanotechnology. This document details the physicochemical properties, applications, and a representative experimental protocol for the use of this compound.
Physicochemical Properties
This compound, also known as hexaethylene glycol di-mesylate or 1,17-dimesyloxy-3,6,9,12,15-pentaoxaheptadecane, is a polyethylene glycol (PEG) derivative with mesyl (methanesulfonyl) groups at both termini of a six-unit ethylene glycol chain. The mesyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines and thiols. This reactivity is the basis for its utility as a crosslinking agent.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 109789-39-1 |
| Molecular Weight | 394.46 g/mol |
| Molecular Formula | C₁₂H₂₆O₁₀S₂ |
It is important to distinguish this compound from its monofunctional counterpart, m-PEG6-Ms (methoxy-PEG6-mesylate), which possesses a methoxy group at one terminus and has a different CAS number (130955-38-3) and molecular weight (330.39 g/mol ).
Applications in Research and Drug Development
This compound is primarily utilized as a homobifunctional PEG linker in bioconjugation. The PEG spacer imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their solubility, stability, and pharmacokinetic profiles.
Key applications include:
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used to synthesize the linker that connects the two ligands of a PROTAC, one binding to the target protein and the other to an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex and subsequent target protein degradation.
-
Antibody-Drug Conjugates (ADCs): This linker can be employed to attach cytotoxic drugs to monoclonal antibodies. The PEG component can help to overcome the hydrophobicity of many potent payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
-
Crosslinking of Biomolecules: this compound can be used to crosslink proteins, peptides, or other biomolecules containing primary amines or thiols, which is useful in the creation of hydrogels and other biomaterials.
-
Surface Modification: The linker can be used to modify surfaces in nanotechnology applications, for instance, to attach biomolecules to nanoparticles for targeted drug delivery.
Experimental Protocols
The following is a representative protocol for the conjugation of a primary amine-containing molecule (e.g., a peptide or a small molecule) to this compound. This protocol is illustrative and may require optimization for specific applications.
General Protocol for Conjugation of an Amine-Containing Molecule to this compound
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, small molecule)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.
-
Addition of Base: Add the tertiary amine base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the methanesulfonic acid byproduct.
-
Addition of this compound: In a separate vial, dissolve this compound (0.5 equivalents for a 2:1 molar ratio of amine to linker, to favor the formation of a di-substituted product) in the anhydrous solvent. Add this solution dropwise to the stirring solution of the amine-containing molecule.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a primary amine-containing reagent (e.g., ethanolamine) to consume any unreacted this compound.
-
Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using an appropriate chromatographic method (e.g., reverse-phase HPLC for peptides or silica gel chromatography for small molecules) to isolate the desired conjugate.
-
Characterization: The purified conjugate should be characterized by analytical techniques such as LC-MS and NMR to confirm its identity and purity.
Note: The stoichiometry of the reactants can be adjusted to favor the formation of a mono-substituted product (amine-PEG6-Ms) by using an excess of this compound.
Visualizations
General Workflow for Bioconjugation using this compound
The following diagram illustrates a typical workflow for a bioconjugation experiment involving this compound.
The Mesylate Moiety in Ms-PEG6-Ms: A Technical Deep Dive into its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Ms-PEG6-Ms, has emerged as a valuable tool in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its utility is intrinsically linked to the reactivity of its terminal mesylate (methanesulfonyl) groups. This technical guide provides an in-depth analysis of the mesylate group's reactivity within the this compound structure, offering insights into its stability, reaction kinetics, and practical application in bioconjugation.
The Mesylate Group: An Excellent Leaving Group
The cornerstone of this compound's functionality lies in the nature of the mesylate (MsO-) group as an excellent leaving group in nucleophilic substitution reactions. The methanesulfonyl group is highly electron-withdrawing, which polarizes the carbon-oxygen bond and facilitates its cleavage upon attack by a nucleophile. The resulting mesylate anion is highly stabilized by resonance, further driving the reaction forward. This inherent reactivity makes this compound a versatile linker for covalently attaching two different molecular entities.
Reactivity Profile: Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution, primarily through an SN2 mechanism, with a variety of nucleophiles. This reaction is central to its application in forming conjugates with proteins, peptides, and other small molecules.
Reaction with Amines
The most common application of this compound involves its reaction with primary and secondary amines to form stable amine linkages. This is a fundamental step in the synthesis of many bioconjugates, including PROTACs, where one mesylate group reacts with an amine on a ligand for an E3 ubiquitin ligase and the other reacts with an amine on a ligand for the target protein.
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The Core Virtues of the Hexaethylene Glycol Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, safety, and overall success of bioconjugates. Among the diverse arsenal of available linkers, the hexaethylene glycol (PEG6) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical and pharmacokinetic properties of complex biologics. This technical guide provides an in-depth exploration of the pivotal role of the PEG6 spacer in bioconjugation, delving into its core features, quantitative impact, and practical application in the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced therapeutics.
Core Features of the Hexaethylene Glycol Spacer
The incorporation of a hexaethylene glycol (PEG6) spacer into a bioconjugate imparts a multitude of beneficial properties that significantly enhance its therapeutic potential. These advantages are intrinsically linked to the unique chemical nature of the polyethylene glycol chain.
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG6 spacer, composed of repeating ethylene glycol units, increases the overall water solubility of the bioconjugate. This mitigates aggregation, improves formulation and handling, and can lead to more predictable and reproducible in vivo behavior.
Reduced Immunogenicity and Enhanced Stability: The PEG6 spacer can form a protective hydration shell around the bioconjugate. This "stealthing" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an undesirable immune response. Furthermore, this hydration layer can sterically hinder the approach of proteolytic enzymes, enhancing the stability of the bioconjugate in biological fluids and extending its circulation half-life.
Improved Pharmacokinetics and Biodistribution: By increasing hydrophilicity and stability, the PEG6 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate.[1] This can lead to increased tumor accumulation due to the enhanced permeability and retention (EPR) effect and an improved therapeutic index by reducing off-target toxicity.[2]
Precise Spatial Separation and Reduced Steric Hindrance: The defined length of the PEG6 spacer provides critical spatial separation between the conjugated molecules, for instance, an antibody and a cytotoxic drug. This separation is crucial for maintaining the biological activity of the targeting moiety by preventing the payload from interfering with its binding site. It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data comparing PEG spacers of different lengths, highlighting the impact on key performance indicators.
| Spacer | Molecular Weight ( g/mol ) | Spacer Length (atoms) |
| Diethylene Glycol (PEG2) | 106.12 | 8 |
| Tetraethylene Glycol (PEG4) | 194.23 | 14 |
| Hexaethylene Glycol (PEG6) | 282.34 | 20 |
| Octaethylene Glycol (PEG8) | 370.45 | 26 |
| Dodecaethylene Glycol (PEG12) | 546.67 | 38 |
Table 1: Physicochemical Properties of Various PEG Spacers. This table provides a comparison of the molecular weight and the number of atoms in the spacer arm for different lengths of PEG.
| PEG Spacer Length | LogD Value | Serum Stability (t½ in hours) |
| PEG2 | -1.95 | 246 ± 4 |
| PEG4 | - | - |
| PEG6 | -2.50 ± 0.09 | 584 ± 20 |
| PEG12 | -2.22 | - |
Table 2: Impact of PEG Spacer Length on Hydrophilicity and Stability. This table presents a comparative view of the octanol-water distribution coefficient (LogD) and serum half-life for bioconjugates with different PEG spacer lengths.[1][3] A more negative LogD value indicates increased hydrophilicity.
| ADC Linker | Drug-to-Antibody Ratio (DAR) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short PEG (e.g., PEG4) | 2.5 | Moderate |
| Intermediate PEG (e.g., PEG6, PEG8) | 3.7 - 5.0 | High |
| Long PEG (e.g., PEG12, PEG24) | 2.7 - 3.0 | High, but may show decreased in vitro potency |
Table 3: Influence of PEG Spacer Length on ADC Properties. This table summarizes the general trends observed for the effect of PEG spacer length on the drug-to-antibody ratio and in vivo efficacy of antibody-drug conjugates.[4]
Experimental Protocols
The successful implementation of a hexaethylene glycol spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG6 linkers.
Protocol 1: Amine-Reactive Conjugation using NHS-Ester Chemistry
This protocol describes the conjugation of a Hexaethylene Glycol N-hydroxysuccinimide (NHS) ester (PEG6-NHS) to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be conjugated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Maleimide-PEG6-NHS ester dissolved in anhydrous DMSO (10 mg/mL stock solution)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH for the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG6-NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG6-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and other small molecules by purifying the conjugate using a size-exclusion chromatography (SEC) column.
-
Characterization: Characterize the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Thiol-Reactive Conjugation using Maleimide Chemistry
This protocol outlines the conjugation of a Hexaethylene Glycol Maleimide (PEG6-Maleimide) to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Protein with available thiol groups (1-10 mg/mL in a degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
PEG6-Maleimide dissolved in anhydrous DMSO or DMF (10 mg/mL stock solution)
-
Purification column (e.g., SEC-HPLC or Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation and Reduction: Dissolve the protein in a degassed, thiol-free buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the PEG6-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG6-Maleimide solution to the protein solution.
-
Incubation: Protect the reaction mixture from light and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate from unreacted PEG linker and protein using an appropriate chromatography method. Size-exclusion HPLC (SEC-HPLC) is effective for removing unreacted linker, while ion-exchange chromatography (IEX) can separate conjugates with different degrees of labeling.
-
Characterization: Analyze the purified conjugate using UV-Vis spectroscopy to determine the degree of labeling (if the payload has a chromophore), SDS-PAGE to visualize the molecular weight shift, and mass spectrometry to confirm the final conjugate structure and purity.
Visualizing the Role of the Hexaethylene Glycol Spacer
Diagrams generated using Graphviz (DOT language) illustrate the logical relationships and workflows where the hexaethylene glycol spacer is a key component.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action for a PROTAC.
Caption: Role of a PEG6 spacer in a FRET-based biosensor.
Conclusion
The hexaethylene glycol spacer, though a seemingly simple component, plays a profoundly significant and multifaceted role in the field of bioconjugation. Its inherent properties of hydrophilicity, flexibility, and defined length provide elegant solutions to many of the challenges faced in the development of sophisticated biotherapeutics. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing precise spatial control, the PEG6 spacer is an invaluable tool for the rational design of next-generation antibody-drug conjugates, PROTACs, and other targeted therapies. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the hexaethylene glycol spacer in their work. As the field of bioconjugation continues to advance, the judicious application of well-characterized linkers like PEG6 will be instrumental in the creation of safer and more effective medicines.
References
The Strategic Advantage of Precision: A Technical Guide to Discrete PEG Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. Among the diverse array of available linker technologies, discrete Polyethylene Glycol (PEG) linkers have emerged as a cornerstone for optimizing drug efficacy, safety, and manufacturability. This in-depth technical guide explores the theoretical and practical advantages of employing discrete PEG linkers, with a specific focus on the conceptual benefits of a linker such as Ms-PEG6-Ms, a bifunctional linker featuring two mesylate (Ms) activating groups separated by a six-unit PEG chain.
The Core Principle: Monodispersity and its Impact
The fundamental advantage of discrete PEG linkers lies in their monodispersity , meaning they consist of a single, precisely defined molecular weight and chain length.[1][2] This stands in stark contrast to traditional polydisperse PEGs, which are a heterogeneous mixture of varying chain lengths.[1][2] This inherent purity of discrete PEGs translates into several critical advantages in drug development.[3]
Homogeneity and Reproducibility: The use of a discrete PEG linker ensures the production of a homogeneous conjugate population. In the context of ADCs, this means a more consistent drug-to-antibody ratio (DAR), which simplifies characterization, enhances batch-to-batch reproducibility, and reduces the regulatory hurdles associated with ill-defined mixtures.
Table 1: Comparison of Discrete vs. Polydisperse PEG Linkers
| Feature | Discrete PEG Linker (e.g., this compound) | Polydisperse PEG Linker |
| Composition | Single molecular weight and defined structure | Mixture of different chain lengths and molecular weights |
| Purity | High | Low |
| Conjugate Homogeneity | High, leading to consistent DAR | Low, resulting in a mixture of species with varying DARs |
| Characterization | Simplified and precise | Complex and challenging |
| Batch-to-Batch Reproducibility | High | Low |
| Regulatory Perspective | Favorable due to well-defined nature | Can present challenges due to heterogeneity |
Enhancing Pharmacokinetics and Therapeutic Index
The incorporation of a hydrophilic PEG chain profoundly influences the pharmacokinetic (PK) profile of a therapeutic agent. Discrete PEG linkers offer precise control over this crucial aspect of drug design.
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a tendency for the resulting conjugate to aggregate. This aggregation can lead to rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and stability of the ADC, even at higher DARs.
Extended Circulation Half-Life: The PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic volume. This increased size reduces renal clearance, leading to a longer circulation half-life and sustained exposure of the target tissue to the therapeutic.
Table 2: Impact of Discrete PEG Linkers on ADC Pharmacokinetics
| Parameter | No PEG Linker | With Discrete PEG Linker | Rationale |
| Solubility | Low (with hydrophobic payloads) | High | Hydrophilic nature of PEG counteracts payload hydrophobicity |
| Aggregation | High | Low | Reduced intermolecular hydrophobic interactions |
| Plasma Clearance | Rapid | Slower | Increased hydrodynamic volume reduces renal filtration |
| Circulation Half-life | Short | Extended | Prolonged systemic exposure |
| Therapeutic Index | Lower | Potentially Higher | Improved PK profile can lead to better efficacy and safety |
The Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component for successful PROTAC design. Discrete PEG linkers, such as the conceptual this compound, offer precise control over the spatial orientation and physical properties of the PROTAC.
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long could lead to unproductive binding modes. The defined length of a discrete PEG linker allows for systematic optimization of this critical parameter.
Modulating Physicochemical Properties: The inherent properties of the two ligands in a PROTAC can be suboptimal for drug development (e.g., poor solubility, low cell permeability). A discrete PEG linker can improve the overall physicochemical properties of the PROTAC, enhancing its solubility and potentially its ability to cross cell membranes.
Mandatory Visualizations
Diagram: The Advantage of Discrete PEG Linkers in ADC Homogeneity
Caption: Comparison of ADC homogeneity with polydisperse vs. discrete PEG linkers.
Diagram: PROTAC Mechanism of Action with a Discrete PEG Linker
Caption: PROTAC-mediated protein degradation facilitated by a discrete PEG linker.
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the use of this compound is not readily found in general scientific literature, the following represents a generalized protocol for the synthesis of a PROTAC using a bifunctional PEG linker with reactive moieties conceptually similar to mesylates (e.g., for reaction with nucleophiles like amines or thiols). Note: The specific reaction conditions (e.g., solvent, temperature, stoichiometry, and reaction time) for this compound would require optimization based on the specific substrates.
Representative Protocol: Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol outlines the synthesis of a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to a discrete PEG linker. This example assumes one end of the PEG linker has a group reactive towards an amine (conceptually similar to a mesylate) and the other end has a carboxylic acid for subsequent amide coupling.
Materials:
-
Target Protein Ligand with a free amine group
-
E3 Ligase Ligand with a carboxylic acid group
-
Ms-PEG6-COOH (or a similar heterobifunctional discrete PEG linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Step 1: Conjugation of the Target Protein Ligand to the PEG Linker a. Dissolve the Target Protein Ligand (1.0 equivalent) and Ms-PEG6-COOH (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. The mesylate group is expected to react with the primary amine on the target ligand. d. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield the Ligand-PEG6-COOH intermediate.
-
Step 2: Activation of the E3 Ligase Ligand a. In a separate flask, dissolve the E3 Ligase Ligand (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution to activate the carboxylic acid. c. Stir the mixture at room temperature for 30 minutes.
-
Step 3: Final PROTAC Assembly a. To the activated E3 Ligase Ligand solution, add a solution of the Ligand-PEG6-COOH intermediate (from Step 1d, 1.0 equivalent) in anhydrous DMF. b. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. c. Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). d. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. e. The final PROTAC is purified by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Experimental Workflow for ADC Development with a Discrete PEG Linker
Caption: A representative workflow for the development of an ADC using a discrete PEG linker.
Conclusion
The adoption of discrete PEG linkers like this compound represents a significant advancement in the rational design of complex therapeutics. Their well-defined, monodisperse nature provides an unparalleled level of control over the physicochemical and pharmacological properties of bioconjugates. This precision translates into tangible benefits, including enhanced homogeneity, improved pharmacokinetics, and a potentially wider therapeutic window. For researchers and drug developers, the strategic use of discrete PEG linkers is a powerful tool to unlock the full potential of targeted therapies like ADCs and PROTACs, ultimately paving the way for safer and more effective treatments.
References
An In-Depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG)ylation, a critical bioconjugation technique for enhancing the therapeutic properties of proteins. We will delve into the core principles of PEGylation, from its fundamental chemistry to strategic application in drug development. This document will cover detailed experimental methodologies, present quantitative data for comparative analysis, and visualize key processes to facilitate a deeper understanding of this powerful technology.
Introduction to PEGylation
PEGylation is the process of covalently attaching PEG, a non-toxic, non-immunogenic, and highly soluble polymer, to a protein or peptide.[] This modification has become a cornerstone in the pharmaceutical industry for its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[2] The pioneering work on PEGylation in the 1970s demonstrated that attaching PEG to proteins could reduce their immunogenicity and extend their in-vivo half-life, leading to the first FDA-approved PEGylated drug, Adagen®, in 1990.[][3]
The primary benefits of PEGylating a therapeutic protein include:
-
Extended Circulation Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces its rate of renal clearance, leading to a longer duration of action in the body.[]
-
Reduced Immunogenicity: The PEG chains create a protective hydrophilic shield around the protein, masking its antigenic epitopes from the immune system.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.
-
Improved Solubility: PEG can increase the solubility of hydrophobic proteins, facilitating their formulation and administration.
The Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid residue on the protein's surface. The choice of PEG reagent and reaction conditions dictates the specificity and efficiency of the PEGylation process.
Generations of PEGylation
PEGylation strategies have evolved from non-specific to highly targeted approaches:
-
First-Generation PEGylation: This approach involves the random attachment of linear PEG molecules to multiple reactive sites on the protein, most commonly the ε-amino groups of lysine residues. This often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment, which can lead to a loss of biological activity if the modification occurs at or near the active site.
-
Second-Generation PEGylation: This generation focuses on site-specific PEGylation to produce a more homogeneous product with preserved biological activity. This is achieved through various strategies, including N-terminal specific PEGylation and the use of branched PEG chains to shield more of the protein surface with fewer attachment points.
Below is a diagram illustrating the conceptual difference between first and second-generation PEGylation.
Common PEGylation Chemistries
The choice of PEGylation chemistry depends on the available reactive groups on the protein and the desired linkage.
-
Amine-Specific PEGylation (Lysine and N-terminus): The most common approach targets the primary amines of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters of PEG are widely used for this purpose, forming stable amide bonds. By controlling the reaction pH, it is possible to preferentially target the N-terminus, which typically has a lower pKa than the ε-amino group of lysine.
-
Thiol-Specific PEGylation (Cysteine): This strategy targets the thiol group of cysteine residues. PEG-maleimide is a common reagent that reacts specifically with free thiols to form a stable thioether bond. This method is highly specific as the number of free cysteines in a protein is often limited. Genetically engineering a cysteine residue at a specific site is a powerful tool for achieving site-specific PEGylation.
Experimental Protocols
This section provides detailed methodologies for key PEGylation experiments.
Protocol 1: N-Terminal Specific PEGylation using PEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein's N-terminus using reductive amination.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., phosphate buffer)
-
mPEG-Propionaldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification columns (e.g., ion-exchange or size-exclusion)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Add mPEG-Propionaldehyde to the protein solution at a 5- to 10-fold molar excess.
-
Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubate the reaction mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using either ion-exchange or size-exclusion chromatography (see Protocol 3 and 4).
-
Characterization: Analyze the purified product by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Reaction Buffer: 100 mM phosphate buffer, 1 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 100 mM L-cysteine in Reaction Buffer
-
Purification columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, incubate with a reducing agent like DTT or TCEP, followed by its removal.
-
PEGylation Reaction:
-
Add mPEG-Maleimide to the protein solution at a 2- to 5-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10 mM to react with any excess PEG-Maleimide. Incubate for 1 hour.
-
Purification: Purify the PEGylated protein using appropriate chromatography methods.
-
Characterization: Analyze the final product to confirm site-specific modification and purity.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation often shields the protein's surface charges, leading to a change in its elution profile from an IEX column.
Materials:
-
PEGylated protein reaction mixture
-
IEX column (e.g., cation or anion exchange, depending on the protein's pI)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until a stable baseline is achieved.
-
Sample Loading: Load the PEGylation reaction mixture onto the column.
-
Washing: Wash the column with Equilibration Buffer to remove unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein due to charge shielding.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein.
Protocol 4: Purification and Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, allowing for its separation from the smaller, unmodified protein.
Materials:
-
PEGylated protein sample
-
SEC column with an appropriate molecular weight range
-
Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or UPLC system with UV detection
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is observed.
-
Sample Injection: Inject the PEGylated protein sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the PEGylated protein and quantify the amount of aggregated or unmodified protein.
The following diagram illustrates a typical workflow for PEGylation and purification.
Data Presentation: The Impact of PEGylation
The following tables summarize quantitative data on the effects of PEGylation on therapeutic proteins.
Table 1: FDA-Approved PEGylated Protein Drugs
This table provides a selection of PEGylated protein therapeutics approved by the FDA, highlighting the diversity of proteins and PEGylation strategies employed.
| Trade Name® | Protein | PEG Size (kDa) | PEG Topology | PEGylation Strategy |
| Adagen® | Adenosine Deaminase | 5 | Multiple Linear | Random Lysine |
| Oncaspar® | Asparaginase | 5 | Multiple Linear | Random Lysine |
| Pegasys® | Interferon alfa-2a | 40 | Branched | Random Lysine |
| PEG-Intron® | Interferon alfa-2b | 12 | Linear | Random Lysine |
| Neulasta® | Filgrastim (G-CSF) | 20 | Linear | N-terminal |
| Cimzia® | Certolizumab pegol (Fab') | 40 | Branched | Site-specific Cysteine |
| Krystexxa® | Pegloticase (Uricase) | 10 | Multiple Linear | Random Lysine |
Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Proteins
This table presents data on the significant extension of plasma half-life achieved through PEGylation for various therapeutic proteins.
| Protein | Non-PEGylated Half-Life | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Reference |
| Interferon alfa-2a | ~2 hours | 40 (branched) | 61-110 hours | ~30-55 | |
| Interferon alfa-2b | ~2 hours | 12 (linear) | 27-39 hours | ~13-20 | |
| Filgrastim (G-CSF) | 3.5-3.8 hours | 20 (linear) | ~42 hours | ~11-12 | |
| rhTIMP-1 | 1.1 hours | 20 (linear) | 28 hours | ~25 |
Conclusion
PEGylation remains a leading strategy for optimizing the therapeutic potential of protein-based drugs. Through a deep understanding of the underlying chemistry and strategic implementation of site-specific modification techniques, researchers can develop more effective and patient-friendly biotherapeutics. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the successful application of PEGylation technology.
References
The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] While the ligands provide specificity, the linker is far more than a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties.[3] PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity, enhance solubility, and offer a straightforward means to modulate linker length. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The following diagram illustrates this signaling pathway.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where ubiquitination sites are not accessible. The optimal linker length is therefore a key determinant of a PROTAC's degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Analysis of PEG Linker Length on PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | Inactive | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data synthesized from literature reports.
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Composition | Degradation Potency |
| < 4 PEG units | Impaired |
| ≥ 4 PEG units | Potent |
Data synthesized from literature reports.
Table 3: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Relative Degradation Efficacy |
| 12 | Moderate |
| 16 | High |
| 19 | Moderate |
| 21 | Low |
Data synthesized from literature reports.
Physicochemical Properties and Pharmacokinetics
PROTAC Development Workflow
The development of a novel PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation. The following diagram outlines a typical workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments in PROTAC development.
Protocol 1: Synthesis of a PEGylated PROTAC
This protocol describes a representative two-step synthesis of a PROTAC using a PEG linker.
Step 1: Activation of the PEG Linker (Tosylation)
This step activates the terminal hydroxyl group of the PEG linker, making it a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
Benzyl-PEGn-alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq)
-
p-toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
Dissolve Benzyl-PEGn-alcohol in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add TEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tosylated PEG linker (Benzyl-PEGn-OTs).
-
Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
-
Materials:
-
Amine-containing E3 ligase ligand (1.0 eq)
-
Benzyl-PEGn-OTs (1.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and Benzyl-PEGn-OTs in anhydrous DMF (0.1 M) in a reaction vial.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the E3 ligase ligand-linker conjugate.
-
Step 3: Final Coupling to the POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
-
Materials:
-
POI ligand with a terminal carboxylic acid (1.0 eq)
-
E3 ligase ligand-PEGn-Benzyl conjugate (1.0 eq)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 eq)
-
Anhydrous DMF
-
DIPEA (3.0 eq)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the POI ligand, the E3 ligase ligand-PEGn-Benzyl conjugate, and PyBOP in anhydrous DMF (0.1 M) in a reaction vial.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified, recombinant POI and E3 ligase
-
PROTAC of interest
-
DMSO
-
-
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the E3 ligase (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer with a constant low percentage of DMSO (e.g., 1%).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the binding and dissociation phases.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and a dilution series of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
Analyze the data to determine the apparent binding affinity of the PROTAC in the presence of the POI.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the KD of the binary interaction (PROTAC-E3 ligase) to the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.
-
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the POI in a cell-free system.
-
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C or CRBN-DDB1)
-
Recombinant POI
-
Ubiquitin
-
PROTAC of interest
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-POI and anti-ubiquitin
-
-
Procedure:
-
Set up the following reaction mixture in a total volume of 50 µL:
-
1X Ubiquitination Buffer
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
200 nM E3 ligase complex
-
500 nM POI
-
5 µM Ubiquitin
-
1 mM ATP
-
Varying concentrations of the PROTAC (e.g., 0, 0.1, 1, 10 µM)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-POI antibody to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
-
Confirm ubiquitination by probing with an anti-ubiquitin antibody.
-
A dose-dependent increase in higher molecular weight species of the POI in the presence of the PROTAC indicates successful ubiquitination.
-
Protocol 4: Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC of interest
-
DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Fill the acceptor plate wells with PBS.
-
-
Permeability Assay:
-
Add the PROTAC solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, forming a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va] / (Area * time * (Vd + Va)) where:
-
[drug]acceptor is the concentration of the drug in the acceptor well
-
[drug]equilibrium is the theoretical concentration at equilibrium
-
Vd and Va are the volumes of the donor and acceptor wells, respectively
-
Area is the surface area of the membrane
-
time is the incubation time
-
-
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG linkers offer a versatile and advantageous platform for their development. The hydrophilicity, biocompatibility, and tunable length of PEG linkers allow for the optimization of PROTAC properties, including solubility, permeability, and degradation efficacy. As demonstrated by the quantitative data, a systematic evaluation of PEG linker length is essential for identifying PROTACs with optimal performance. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PEGylated PROTACs, from initial design to in vitro characterization. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be paramount in the development of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Ms-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ms-PEG6-Ms is a homobifunctional crosslinker featuring a hexaethylene glycol (PEG6) spacer flanked by two methanesulfonyl (mesylate) activating groups. The mesylate groups are excellent leaving groups that readily react with nucleophilic residues on proteins, such as the primary amines of lysine side chains and the N-terminus, to form stable alkyl amine bonds. The hydrophilic PEG6 linker enhances the solubility of the resulting conjugate and can improve its pharmacokinetic properties, making this compound a valuable tool in bioconjugation and for the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1]
These application notes provide a detailed protocol for the bioconjugation of proteins using this compound, along with methods for purification and characterization of the resulting conjugate.
Principle of Reaction
The bioconjugation reaction with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine groups on the protein act as nucleophiles, attacking the carbon atom adjacent to the mesylate leaving group. This results in the formation of a stable secondary or tertiary amine linkage and the displacement of the methanesulfonate anion. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the primary amines, thereby increasing their nucleophilicity.
Quantitative Data Summary
The efficiency and outcome of the bioconjugation reaction are dependent on several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes for the bioconjugation of a model antibody (IgG) with this compound. It is important to note that these are starting points, and optimization for each specific protein is recommended.
| Parameter | Recommended Range | Expected Outcome | Analytical Method |
| Molar Ratio (this compound : Protein) | 5:1 to 20:1 | Increasing the molar excess of the linker generally leads to a higher degree of PEGylation (Drug-to-Antibody Ratio, DAR). | Mass Spectrometry (MS) |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote intermolecular cross-linking. Optimization is required. | Size Exclusion Chromatography (SEC) |
| Reaction Buffer | Phosphate or Borate buffer | Provides stable pH environment for the reaction. | - |
| Reaction pH | 8.0 - 9.0 | Optimal for lysine amine reactivity. Lower pH may favor N-terminal modification. | pH meter |
| Reaction Temperature | 4°C to 25°C | Lower temperatures (4°C) with longer incubation times can minimize protein degradation. | - |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. | SDS-PAGE, MS |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Terminates the reaction by consuming unreacted this compound. | - |
| Degree of PEGylation (DAR) | 1 - 8 | Dependent on reaction conditions and the number of accessible reactive sites on the protein. | MS, Hydrophobic Interaction Chromatography (HIC) |
| Conjugate Stability | High | The resulting alkyl amine bond is highly stable under physiological conditions. | LC-MS stability assay |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)
-
Dialysis or ultrafiltration devices for buffer exchange
Experimental Workflow Diagram
Caption: Workflow for protein bioconjugation with this compound.
Step-by-Step Protocol
-
Protein Preparation: a. If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5) using dialysis or a desalting column. b. Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
This compound Linker Preparation: a. Allow the this compound reagent to warm to room temperature before opening. b. Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.
-
Bioconjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10-fold molar excess. b. Gently mix the reaction solution by inverting the tube or by slow vortexing. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically by monitoring the reaction progress.
-
Quenching the Reaction: a. To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature to ensure all unreacted this compound is consumed.
-
Purification of the Conjugate: a. Remove unreacted linker and byproducts by Size Exclusion Chromatography (SEC). The PEGylated protein will elute earlier than the unconjugated protein and smaller molecules. b. Alternatively, Ion Exchange Chromatography (IEX) can be used to separate the conjugate from the unconjugated protein based on changes in surface charge after PEGylation.
-
Analysis and Characterization: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein. b. Mass Spectrometry (MS): Determine the average degree of PEGylation (or DAR) and the distribution of PEGylated species using mass spectrometry (e.g., ESI-MS or MALDI-TOF). c. HPLC: Assess the purity and homogeneity of the conjugate using analytical SEC or Reverse-Phase HPLC (RP-HPLC).
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker for the development of ADCs. In this application, one mesylate group reacts with a nucleophile on the antibody, and the other can be used to attach a cytotoxic drug. The PEG linker improves the solubility and stability of the ADC, potentially leading to an improved therapeutic window.
Logical Relationship Diagram for ADC Action
Caption: ADC mechanism of action facilitated by a linker.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive linker (hydrolyzed) | - Prepare fresh linker solution immediately before use. |
| - Suboptimal pH | - Ensure the reaction pH is between 8.0 and 9.0. | |
| - Insufficient molar excess of linker | - Increase the molar ratio of this compound to protein. | |
| Protein Aggregation | - High protein concentration | - Perform the reaction at a lower protein concentration. |
| - Intermolecular cross-linking | - Reduce the molar excess of the linker. | |
| - Protein instability | - Conduct the reaction at 4°C. | |
| Heterogeneous Product | - Multiple reactive sites on the protein | - Optimize reaction conditions (pH, stoichiometry) to favor specific sites. |
| - Non-specific binding | - Ensure efficient quenching and purification steps. |
Conclusion
This compound is a versatile and effective crosslinker for protein bioconjugation. Its ability to form stable bonds with primary amines under mild conditions, coupled with the beneficial properties of the PEG spacer, makes it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols and information provided herein serve as a comprehensive guide for the successful application of this compound in creating well-defined and functional protein conjugates. Optimization of the reaction conditions for each specific protein system is crucial for achieving the desired outcome.
References
Application Note: Protocol for Conjugating Ms-PEG6-Ms to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, Methanesulfonyl-PEG6-Methanesulfonyl (Ms-PEG6-Ms), to a substrate containing a primary amine. The protocol covers the underlying chemical principles, step-by-step experimental procedures, purification methods, and analytical techniques for characterization. The conjugation proceeds via a nucleophilic substitution reaction, where the primary amine displaces the methanesulfonyl (mesylate) group, an excellent leaving group, to form a stable secondary amine linkage. This method is applicable for linking two amine-containing molecules or for modifying surfaces and larger biomolecules.
Principle of Conjugation
The conjugation of this compound to a primary amine is an alkylation reaction. The electron-withdrawing nature of the sulfonyl group makes the mesylate an excellent leaving group. The primary amine acts as a nucleophile, attacking the terminal carbon of the PEG chain and displacing the mesylate group to form a stable carbon-nitrogen bond.
Since this compound has two reactive mesylate groups, the stoichiometry of the reaction is critical. It can be controlled to favor either mono-substitution, resulting in a PEGylated amine with a remaining reactive mesylate group, or di-substitution (cross-linking), where the PEG linker connects two amine-containing molecules.
Reaction Scheme:
The reaction proceeds in one or two steps depending on the desired product:
-
Mono-substitution: R-NH₂ + this compound → R-NH-PEG6-Ms + H-Ms
-
Di-substitution: R-NH-PEG6-Ms + R-NH₂ → R-NH-PEG6-NH-R + H-Ms
Application of Ms-PEG6-Ms in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, efficacy, and toxicity of the ADC. Polyethylene glycol (PEG) linkers have garnered significant attention in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] This document provides detailed application notes and protocols for the conceptual application of a bifunctional PEG linker, Ms-PEG6-Ms, in the development of ADCs.
While this compound (CAS #: 109789-40-4) is often described as a PEG-based PROTAC linker, its bifunctional nature with two mesylate (Ms) leaving groups presents a theoretical framework for its use in ADC development.[3][4] The protocols and data presented here are based on established methodologies for similar bifunctional PEG linkers and serve as a guide for researchers exploring novel linker technologies.
Properties and Advantages of PEG6 Linkers in ADCs
A hexanoyl PEG linker (PEG6) offers a balance of hydrophilicity and length, contributing to several desirable properties for an ADC:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the entire ADC, which is particularly advantageous when working with hydrophobic payloads, thereby preventing aggregation.[]
-
Improved Pharmacokinetics: The PEG moiety creates a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life. This can lead to increased exposure of the tumor to the therapeutic agent.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.
-
Defined Spacer Length: The discrete length of the PEG6 chain provides a precise and consistent distance between the antibody and the payload, which can be crucial for optimal biological activity.
Conceptual Application of this compound in ADC Synthesis
The "Ms" in this compound represents a mesylate group, a good leaving group that can be displaced by a nucleophile. In a hypothetical ADC synthesis, one mesylate group could be reacted with a nucleophilic group on the cytotoxic payload, and the other with a nucleophilic residue on the antibody, such as a lysine or a genetically engineered cysteine. This would form a stable, non-cleavable linker connecting the two components.
Logical Workflow for ADC Synthesis
References
Application Notes and Protocols for Functionalizing Nanoparticles with Ms-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. It enhances the in vivo performance of nanoparticles by creating a hydrophilic, protective layer. This "stealth" coating reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[1][2][3] Ms-PEG6-Ms is a bifunctional, linear PEG linker featuring methanesulfonyl (mesyl) groups at both termini. The mesyl group is an excellent leaving group, making this compound a highly efficient crosslinker for nanoparticles bearing surface nucleophiles such as primary amines or hydroxyl groups.[4][5] This allows for the creation of stable, covalently linked PEG layers on a variety of nanoparticle platforms.
These application notes provide a detailed framework for utilizing this compound to functionalize nanoparticles, enhancing their stability, biocompatibility, and pharmacokinetic profiles for applications in drug delivery and bio-imaging.
Principle of Functionalization
The core of the functionalization process lies in the nucleophilic substitution reaction between the terminal methanesulfonyl groups of the this compound linker and nucleophilic functional groups present on the nanoparticle surface. The methanesulfonyl group (CH₃SO₂-) is highly reactive towards primary and secondary amines, as well as alcohols.
-
Reaction with Amine Groups: this compound readily reacts with primary or secondary amines on the nanoparticle surface to form stable sulfonamide bonds. This reaction is typically performed in an aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
-
Reaction with Hydroxyl Groups: In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), this compound reacts with hydroxyl groups on the nanoparticle surface to form sulfonate esters (mesylates).
The bifunctional nature of this compound allows it to act as a crosslinker, either between different functional groups on the same nanoparticle or by linking multiple nanoparticles together, depending on the reaction conditions and stoichiometry. For creating a surface coating, reaction conditions are optimized to favor the reaction of both ends of the PEG linker with the nanoparticle surface.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization of nanoparticles with this compound can be confirmed by a suite of characterization techniques. The following tables summarize the expected changes in key parameters for a model system of amine-functionalized iron oxide nanoparticles (IONPs) before and after PEGylation.
Table 1: Physicochemical Characterization of Amine-IONPs and this compound-IONPs
| Parameter | Amine-IONPs (Before PEGylation) | This compound-IONPs (After PEGylation) | Technique | Expected Outcome and Rationale |
| Hydrodynamic Diameter (nm) | 81 nm | ~100-120 nm | Dynamic Light Scattering (DLS) | Increase in size due to the hydrophilic PEG layer extending into the solvent, forming a "brush" or "mushroom" conformation. |
| Zeta Potential (mV) | +25 mV to +35 mV | -5 mV to +5 mV | DLS / Electrophoretic Light Scattering | Shift towards neutral as the positively charged surface amine groups are shielded by the neutral PEG layer. |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) | A low PDI indicates a monodisperse and stable nanoparticle suspension, which should be maintained after PEGylation. |
| Surface Elemental Composition | C, N, O, Fe | Increased C and S content | X-ray Photoelectron Spectroscopy (XPS) | Appearance of a sulfur (S) peak and an increase in the carbon (C) to iron (Fe) ratio confirms the presence of the this compound linker. |
Table 2: Quantitative Analysis of PEGylation Efficiency
| Parameter | Method | Principle | Expected Result |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. The weight loss corresponding to the degradation temperature of PEG is used to quantify the amount of PEG on the nanoparticle surface. | A distinct weight loss step between 200°C and 400°C corresponding to the decomposition of the grafted PEG chains. |
| Confirmation of Covalent Linkage | Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic vibrational modes of functional groups. | Appearance of new peaks corresponding to S=O stretching in the sulfonamide or sulfonate ester bond, and C-O-C stretching of the PEG backbone. |
| Quantification of Surface Amines | Fluorescamine Assay | Fluorescamine reacts with primary amines to produce a fluorescent product. A decrease in fluorescence after PEGylation indicates successful conjugation. | Reduction in the number of accessible primary amines post-PEGylation. For example, a reduction from ~90,000 to ~67,000 amines per particle has been reported for a similar system. |
| PEG Quantification | ¹H NMR Spectroscopy | After dissolving the nanoparticle core, the characteristic ethylene oxide proton peak of PEG (~3.65 ppm) can be integrated to quantify the amount of PEG. | A quantifiable peak at ~3.65 ppm corresponding to the -(CH₂CH₂O)- repeating units of the PEG chain. |
Experimental Protocols
The following are generalized protocols for the functionalization of amine- and hydroxyl-surfaced nanoparticles with this compound. Note: These protocols should be optimized for your specific nanoparticle system, including reaction times, temperatures, and purification methods.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol is suitable for nanoparticles with primary or secondary amine groups on their surface, such as those modified with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-functionalized nanoparticles (e.g., APTES-coated silica or iron oxide nanoparticles)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Quenching solution (e.g., 100 mM glycine or Tris buffer)
-
Washing buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent. The molar ratio of this compound to the estimated surface amine groups should be optimized, with a starting point of a 10-50 fold molar excess of the PEG linker.
-
Reaction Initiation: To the nanoparticle dispersion, add the non-nucleophilic base (1.5-2.0 equivalents relative to the this compound). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
PEGylation Reaction: Slowly add the this compound solution to the nanoparticle suspension. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to consume any unreacted mesyl groups. Incubate for 30 minutes at room temperature.
-
Purification:
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles three times with the reaction solvent (e.g., DMF), followed by three washes with ethanol, and finally three washes with DI water or PBS to remove unreacted PEG and byproducts.
-
Resuspend the purified PEGylated nanoparticles in the desired buffer for storage or further use.
-
-
Storage: Store the purified PEGylated nanoparticles at 4°C.
Protocol 2: Functionalization of Hydroxyl-Modified Nanoparticles
This protocol is suitable for nanoparticles with surface hydroxyl groups, such as plain silica nanoparticles or polyvinyl alcohol-coated nanoparticles.
Materials:
-
Hydroxyl-functionalized nanoparticles
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Washing buffer (e.g., Deionized (DI) water, Ethanol)
Procedure:
-
Nanoparticle Dispersion: Disperse the hydroxyl-functionalized nanoparticles in the anhydrous aprotic solvent to a concentration of 1-5 mg/mL.
-
Reaction Setup: In a separate flask, dissolve this compound in the anhydrous solvent. Add the non-nucleophilic base (1.5-2.0 equivalents relative to this compound).
-
Reaction Initiation: Cool the nanoparticle dispersion to 0°C in an ice bath.
-
PEGylation Reaction: Slowly add the this compound and base solution to the cooled nanoparticle suspension. Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with the reaction solvent, ethanol, and DI water to remove unreacted reagents and byproducts. Repeat the washing steps three times.
-
Resuspend the final product in the desired buffer.
-
-
Storage: Store the PEGylated nanoparticles at 4°C.
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Ms-PEG6-Ms as a Linker for PROTACs and the Application of MS-Cleavable Crosslinkers in Mass Spectrometry
Introduction: Clarifying the Role of Ms-PEG6-Ms
This compound, or Pentaethylene glycol bis(methanesulfonate), is a homobifunctional linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] The "Ms" designation refers to a mesylate group, a good leaving group in nucleophilic substitution reactions. This property makes this compound a valuable building block for conjugating two different molecules, a crucial step in creating PROTACs.
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The PEG6 component of this compound is a polyethylene glycol spacer that provides flexibility and solubility to the resulting PROTAC molecule.
It is important to note that This compound is not a crosslinker for mass spectrometry in the context of studying protein-protein interactions (a technique known as XL-MS). XL-MS crosslinkers are reagents that covalently link interacting amino acid residues in proteins, and the resulting crosslinked peptides are then identified by mass spectrometry to map interaction interfaces. The mesylate groups of this compound are not typically used for this purpose in aqueous biological samples.
Mass spectrometry is, however, a critical tool in PROTAC development. It is used to confirm the structure of synthesized PROTACs, to study the formation of the ternary complex (target protein-PROTAC-E3 ligase) using native mass spectrometry, and to quantify the degradation of the target protein through proteomic approaches.
This document will first provide a conceptual overview of the PROTAC signaling pathway where linkers like this compound are employed. Subsequently, to address the interest in crosslinkers for mass spectrometry, this application note will provide detailed protocols for a widely used MS-cleavable crosslinker, Disuccinimidyl sulfoxide (DSSO), as a relevant example for researchers interested in XL-MS.
PROTAC Signaling Pathway
The following diagram illustrates the mechanism of action for a PROTAC molecule, which would incorporate a linker synthesized from a precursor like this compound.
Application Notes for DSSO: An MS-Cleavable Crosslinker for Mass Spectrometry
Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, MS-cleavable crosslinker used to study protein-protein interactions. Its two NHS ester groups react with primary amines (lysine side chains and protein N-termini), and the sulfoxide-containing spacer arm can be cleaved in the gas phase during tandem mass spectrometry (MS/MS). This simplifies data analysis and improves the confidence of crosslink identification.
Quantitative Data Summary
The following table summarizes typical quantitative results from a crosslinking experiment on a protein complex using DSSO, followed by LC-MS/MS analysis.
| Metric | Result |
| Total MS/MS Spectra Acquired | 150,000 |
| Number of Identified Peptide-Spectrum Matches (PSMs) | 45,000 |
| Number of Unique Peptides Identified | 8,500 |
| Number of Crosslinked PSMs | 1,200 |
| Number of Unique Crosslinked Peptide Pairs | 450 |
| - Inter-protein crosslinks | 150 |
| - Intra-protein crosslinks | 300 |
| False Discovery Rate (FDR) for Crosslinks | < 5% |
Experimental Protocols
This protocol describes the in-solution crosslinking of a purified protein complex.
Materials:
-
Purified protein complex (e.g., 1 mg/mL in HEPES buffer, pH 7.5)
-
DSSO (dissolved in anhydrous DMSO at 25 mM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Equilibrate the purified protein complex to the reaction buffer.
-
Add DSSO to the protein solution to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted DSSO.
-
The crosslinked sample is now ready for SDS-PAGE analysis to confirm crosslinking or for proteolytic digestion.
Materials:
-
Crosslinked protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
Instrumentation:
-
High-resolution Orbitrap mass spectrometer equipped with a nano-electrospray ionization source.
-
Nano-LC system.
Procedure:
-
Load the desalted peptide sample onto the nano-LC system.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
The MS1 scan should be performed in the Orbitrap at high resolution (e.g., 120,000).
-
The MS/MS scans should be triggered for precursor ions with a charge state of 3+ and higher, as crosslinked peptides are typically more highly charged.
-
Perform MS/MS using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The CID fragmentation of DSSO-crosslinked peptides will result in characteristic fragment ions corresponding to the individual peptides with remnants of the crosslinker.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for a typical XL-MS experiment using an MS-cleavable crosslinker like DSSO.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS:109789-39-1 | Biopharma PEG [biochempeg.com]
- 3. This compound | CAS#:109789-40-4 | Chemsrc [chemsrc.com]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biomaterials with Ms-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of biomaterials using Methanesulfonyl-PEG6-Methanesulfonyl (Ms-PEG6-Ms). This bifunctional PEG linker allows for the covalent attachment of a hydrophilic and biocompatible polyethylene glycol spacer onto various biomaterial surfaces, thereby enhancing their properties for a range of biomedical applications.
Introduction
Surface modification of biomaterials is a critical step in improving their performance and biocompatibility. Unmodified biomaterial surfaces can often lead to undesirable biological responses, such as protein adsorption, cell adhesion, and immune reactions. Polyethylene glycol (PEG) has been widely adopted for surface modification due to its ability to create a hydrophilic, protein-repellent surface, which can increase the in vivo circulation time of nanoparticles and improve the biocompatibility of medical implants.[1][]
This compound is a homo-bifunctional PEGylation reagent containing two methanesulfonyl (mesylate) groups at each end of a six-unit polyethylene glycol chain. The mesylate groups are excellent leaving groups, making them highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, which are commonly present on the surface of biomaterials or can be introduced through surface activation.[3] This allows for the stable, covalent grafting of the PEG chain onto the biomaterial surface.
Principle of this compound Surface Modification
The surface modification process using this compound involves the nucleophilic substitution reaction between the terminal mesylate groups of the PEG linker and the nucleophilic functional groups on the biomaterial surface. The general reaction scheme is illustrated below:
Biomaterial-Nu + this compound → Biomaterial-Nu-PEG6-Ms + Ms⁻
Where:
-
Biomaterial-Nu represents the biomaterial surface functionalized with nucleophilic groups (e.g., -NH₂, -SH, -OH).
-
This compound is the methanesulfonyl-PEG6-methanesulfonyl linker.
-
Biomaterial-Nu-PEG6-Ms is the resulting PEGylated biomaterial surface.
-
Ms⁻ is the leaving mesylate group.
This reaction results in a stable covalent bond between the biomaterial and the PEG chain. The other terminal mesylate group can be used for further conjugation with other molecules or can be hydrolyzed.
Experimental Protocols
The following are detailed protocols for the surface modification of biomaterials with common functional groups using this compound.
Surface Modification of Amine-Functionalized Biomaterials
This protocol is suitable for biomaterials with primary or secondary amine groups on their surface.
Materials:
-
Amine-functionalized biomaterial
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Washing buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen anhydrous aprotic solvent to a final concentration of 10-50 mg/mL.
-
Biomaterial Preparation: Ensure the amine-functionalized biomaterial is clean, dry, and free of any contaminants.
-
Reaction Setup:
-
Place the biomaterial in a suitable reaction vessel.
-
Add the reaction buffer to the biomaterial.
-
Add the this compound solution to the reaction vessel. The molar ratio of this compound to surface amine groups should be optimized, but a starting point of 10:1 is recommended.
-
Add the tertiary amine base to the reaction mixture (e.g., TEA at a final concentration of 2-5 equivalents relative to this compound).
-
-
Reaction: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by analyzing the surface properties at different time points.[4]
-
Washing:
-
Remove the reaction solution.
-
Wash the biomaterial extensively with the reaction buffer to remove unreacted this compound.
-
Wash the biomaterial with PBS (3 times).
-
Rinse with DI water (3 times).
-
-
Drying and Storage: Dry the modified biomaterial under a stream of inert gas (e.g., nitrogen or argon) and store it in a desiccator at 4°C.
Surface Modification of Thiol-Functionalized Biomaterials
This protocol is suitable for biomaterials with thiol (sulfhydryl) groups on their surface.
Materials:
-
Thiol-functionalized biomaterial
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.0-7.5
-
Washing buffer: PBS, pH 7.4
-
Deionized (DI) water
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen anhydrous aprotic solvent to a final concentration of 10-50 mg/mL.
-
Biomaterial Preparation: Ensure the thiol-functionalized biomaterial is clean and dry. If the thiol groups are protected, they must be deprotected prior to the reaction.
-
Reaction Setup:
-
Place the biomaterial in a suitable reaction vessel.
-
Add the reaction buffer to the biomaterial.
-
Add the this compound solution to the reaction vessel. A molar excess of this compound is recommended.
-
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[5]
-
Washing:
-
Remove the reaction solution.
-
Wash the biomaterial with the reaction buffer.
-
Wash with PBS (3 times).
-
Rinse with DI water (3 times).
-
-
Drying and Storage: Dry the modified biomaterial under a stream of inert gas and store it at 4°C.
Characterization of this compound Modified Surfaces
The success of the surface modification can be confirmed and quantified using various surface analysis techniques.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increase in the C1s and O1s signals, and a decrease in the substrate-specific signals. The high-resolution C1s spectrum should show a characteristic C-O-C peak from the PEG backbone. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | A decrease in the water contact angle, indicating an increase in surface hydrophilicity. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | An increase in surface roughness and the appearance of a distinct layer of grafted PEG molecules. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature. | A distinct weight loss step corresponding to the decomposition of the grafted PEG layer, allowing for quantification of the grafting density. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of PEG-modified biomaterial surfaces. The exact values will depend on the specific biomaterial, the density of functional groups, and the reaction conditions.
| Parameter | Unmodified Biomaterial (Typical Range) | This compound Modified Biomaterial (Typical Range) |
| Water Contact Angle (°) | 70 - 110 | 30 - 60 |
| Surface Atomic Concentration (XPS) - Carbon (%) | Varies by substrate | Increase of 10-40% |
| Surface Atomic Concentration (XPS) - Oxygen (%) | Varies by substrate | Increase of 5-20% |
| Grafting Density (chains/nm²) | N/A | 0.1 - 2.5 |
| PEG Layer Thickness (nm) | N/A | 2 - 10 |
Visualizations
Experimental Workflow for Surface Modification
Caption: General workflow for biomaterial surface modification with this compound.
Signaling Pathway of Biocompatibility Improvement
Caption: Mechanism of improved biocompatibility after surface modification.
References
Application Notes and Protocols for Hydrogel Formation Using Ms-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research and drug delivery due to their biocompatibility, hydrophilicity, and tunable physical properties. This document provides detailed application notes and experimental protocols for the formation of hydrogels using α,ω-dimesylated-hexa(ethylene glycol) (Ms-PEG6-Ms). In this polymer, the hydroxyl end-groups of a six-unit PEG chain are functionalized with mesylate (Ms) groups. The mesylate group is an excellent leaving group, enabling facile crosslinking with di-nucleophilic reagents, such as diamines, to form a stable, three-dimensional hydrogel network.
These hydrogels are particularly promising for controlled drug release and tissue engineering applications. The formation chemistry avoids the use of potentially cytotoxic photoinitiators or catalysts, proceeding efficiently under mild conditions. The resulting ether linkages in the crosslinked network offer good hydrolytic stability. The properties of the hydrogel, such as stiffness, swelling ratio, and degradation kinetics, can be tailored by adjusting the concentration of the precursors and the nature of the crosslinker.
Signaling Pathway: Hydrogel Formation Chemistry
The formation of the hydrogel proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the diamine crosslinker attacks the electrophilic carbon adjacent to the mesylate leaving group on the this compound polymer. This results in the displacement of the mesylate group and the formation of a stable carbon-nitrogen bond. As each diamine molecule can react with two this compound molecules, and each this compound molecule can react with two diamine molecules, a crosslinked polymer network is formed.
Experimental Protocols
Protocol 1: Synthesis of this compound from PEG6-diol
This protocol details the conversion of hexa(ethylene glycol) (PEG6-diol) to its dimesylated form.
Materials:
-
Hexa(ethylene glycol) (PEG6-diol, MW ≈ 282.34 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve hexa(ethylene glycol) (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the cooled solution with stirring.
-
Mesylation: Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the this compound by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Hydrogel Formation using this compound and a Diamine Crosslinker
This protocol describes the formation of a hydrogel by crosslinking this compound with a diamine.
Materials:
-
This compound (synthesized as per Protocol 1)
-
Diamine crosslinker (e.g., Jeffamine® series, putrescine, cadaverine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of this compound in PBS. A typical concentration range is 10-20% (w/v).
-
Prepare a stock solution of the diamine crosslinker in PBS. The molar ratio of amine groups to mesylate groups should be 1:1 for stoichiometric crosslinking.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add the stoichiometric equivalent of the diamine crosslinker stock solution.
-
Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds.
-
-
Casting: Quickly transfer the mixed solution into a mold of the desired shape and size.
-
Gelation: Allow the solution to stand at room temperature or 37°C. Gelation time will vary depending on the precursor concentrations and the reactivity of the diamine. Monitor for the formation of a stable gel that does not flow when the mold is inverted.
-
Hydration: Once gelled, the hydrogel can be removed from the mold and placed in an excess of PBS to swell to equilibrium.
Experimental Workflow for Hydrogel Formation and Characterization
The following diagram outlines the typical workflow from precursor preparation to hydrogel characterization.
Quantitative Data Presentation
Disclaimer: The following data is representative of PEG-based hydrogels formed through similar crosslinking chemistries and should be used as a guideline. Actual values for this compound hydrogels will need to be determined experimentally.
Table 1: Effect of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (% w/v) | Gelation Time (minutes) | Swelling Ratio (q) | Young's Modulus (kPa) |
| 5 | 30 - 60 | 25 - 35 | 1 - 5 |
| 10 | 10 - 20 | 15 - 25 | 5 - 20 |
| 15 | 5 - 10 | 10 - 15 | 20 - 50 |
| 20 | < 5 | 5 - 10 | 50 - 100 |
Table 2: Effect of Crosslinker Type on Hydrogel Properties (at 10% w/v Polymer Concentration)
| Crosslinker | Gelation Time (minutes) | Swelling Ratio (q) | Young's Modulus (kPa) |
| Short, rigid diamine | 5 - 15 | 12 - 18 | 15 - 30 |
| Long, flexible diamine | 15 - 30 | 20 - 30 | 5 - 15 |
Logical Relationships: Tuning Hydrogel Properties
The physicochemical properties of the this compound hydrogel can be rationally tuned by altering the formulation parameters. The diagram below illustrates these relationships.
Applications in Drug Development
The this compound hydrogel system offers several advantages for drug delivery applications:
-
Mild Gelation Conditions: The formation of the hydrogel occurs at physiological pH and temperature, making it suitable for the encapsulation of sensitive biologics such as proteins, peptides, and nucleic acids.
-
Controlled Release: The mesh size of the hydrogel network, which can be tuned as described above, governs the diffusion rate of the encapsulated therapeutic. This allows for sustained release profiles, reducing the need for frequent dosing.
-
Injectability: By controlling the gelation kinetics, the precursor solutions can be injected in a minimally invasive manner to form the hydrogel in situ, localizing the drug depot at the target site.
-
Biocompatibility: PEG is well-known for its low protein adsorption and minimal immunogenicity, leading to favorable biocompatibility.
Conclusion
The use of this compound for hydrogel formation provides a versatile platform for researchers in materials science and drug development. The straightforward and mild crosslinking chemistry, coupled with the high degree of tunability of the resulting hydrogel properties, makes this system an attractive candidate for a wide range of biomedical applications, from fundamental cell culture studies to advanced therapeutic delivery systems. The protocols and data presented herein provide a solid foundation for the exploration and optimization of these promising biomaterials.
Troubleshooting & Optimization
How to improve the efficiency of Ms-PEG6-Ms conjugation reactions
Welcome to the technical support center for Ms-PEG6-Ms conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it critical?
A1: The optimal pH for maleimide conjugation reactions is between 6.5 and 7.5.[1][2][3] This pH range is crucial for ensuring the high selectivity of the reaction for thiol groups (from cysteine residues) over other nucleophilic groups like amines (from lysine residues). At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][3] Deviating from this range can lead to reduced efficiency and side reactions. Below pH 6.5, the concentration of the reactive thiolate anion is lower, which slows down the conjugation. Above pH 7.5, the reactivity of primary amines towards the maleimide group increases, leading to non-specific conjugation. Additionally, the rate of maleimide hydrolysis to a non-reactive maleamic acid increases at a more alkaline pH.
Q2: My protein has disulfide bonds. Is it necessary to reduce them before conjugation?
A2: Yes, it is essential to reduce disulfide bonds prior to conjugation with maleimides. Maleimide groups react specifically with free sulfhydryl (-SH) groups. Cysteine residues involved in disulfide bonds (-S-S-) are not available for reaction. Therefore, these bonds must be cleaved to expose the free thiols for conjugation.
Q3: Which reducing agent is best for disulfide bond reduction in this context?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended for reducing disulfide bonds before a maleimide conjugation. Unlike other common reducing agents such as dithiothreitol (DTT), TCEP is a non-thiol-containing reagent and therefore does not compete with the protein's thiols for reaction with the maleimide. If DTT is used, it must be completely removed from the protein solution before the this compound linker is added, typically by using a desalting column or dialysis.
Q4: I am observing very low or no conjugation. What are the likely causes?
A4: Several factors could lead to low or no conjugation. A primary reason is the hydrolysis of the maleimide groups on the this compound linker. Maleimide reagents are sensitive to moisture and can hydrolyze over time. It is crucial to prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. Other potential causes include the presence of competing thiols in the buffer (e.g., from DTT), insufficient reduction of disulfide bonds, re-oxidation of free thiols to disulfides, and a suboptimal pH of the reaction buffer.
Q5: How can I prevent the re-oxidation of free sulfhydryl groups?
A5: To prevent the re-oxidation of free thiols, it is advisable to degas all buffers and work under an inert gas atmosphere (e.g., nitrogen or argon). Additionally, including a chelating agent like EDTA in the reaction buffer can help by chelating divalent metals that can promote oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Conjugation Yield | Hydrolysis of the maleimide reagent. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment. | |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer such as PBS, HEPES, or Tris. If DTT was used for reduction, ensure its complete removal before adding the maleimide linker. | ||
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (a 10-100 fold molar excess is common). | ||
| Re-oxidation of free thiols. | Degas all buffers and consider working under an inert gas (nitrogen or argon). Include a chelating agent like EDTA in the buffer. | ||
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5 - 7.5. | ||
| Poor Reproducibility | Inconsistent reaction conditions. | Standardize all reaction parameters including pH, temperature, reaction time, and molar ratio of reactants. | |
| Degradation of stock solutions. | Aliquot and store stock solutions of proteins and the this compound linker under appropriate conditions to minimize degradation. | ||
| Formation of Aggregates | Increased hydrophobicity after conjugation. | Optimize the drug-to-antibody ratio (DAR) to avoid excessive conjugation. Screen different buffer conditions for the final conjugate. | |
| Protein instability under reaction conditions. | Perform the conjugation reaction at a lower temperature (e.g., 4°C overnight) for sensitive proteins. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general workflow for conjugating a protein with this compound. Optimization of specific parameters may be required for your particular system.
1. Disulfide Bond Reduction (if necessary) a. Dissolve the protein in a degassed reaction buffer (e.g., phosphate buffer, pH 7.2, containing EDTA). b. Add a 10-50 fold molar excess of TCEP. c. Incubate for 1-2 hours at room temperature.
2. Conjugation Reaction a. Prepare a fresh stock solution of this compound in anhydrous DMSO. b. Add the this compound solution to the reduced protein solution. A molar ratio of 5:1 to 20:1 (linker:protein) is a good starting point for optimization. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching the Reaction a. To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture.
4. Purification of the Conjugate a. Remove excess linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
5. Characterization a. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight. b. Determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Troubleshooting Low Yield in Protein Labeling with Ms-PEG6-Ms
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yield issues encountered during protein labeling with Ms-PEG6-Ms linkers.
A Note on Terminology: The designation "Ms" in "this compound" can potentially be ambiguous. While "Ms" is a common abbreviation for a mesyl (methanesulfonyl) group, in the context of bioconjugation and PEG linkers, it is also frequently used to denote a maleimide group. Maleimide chemistry is widely employed for its high selectivity towards thiol groups on cysteine residues under physiological conditions. This guide will proceed under the strong assumption that "Ms" refers to maleimide, and therefore "this compound" is a bifunctional maleimide-PEG linker.
Troubleshooting Guide: Low Labeling Yield
Low labeling efficiency is a common challenge in protein conjugation. The following table outlines potential causes and recommended solutions to improve the yield of your this compound protein labeling reaction.
| Potential Cause | Recommended Action & Key Parameters |
| Suboptimal Reaction pH | The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[][2][3] At a pH below 6.5, the reaction rate slows considerably, while a pH above 7.5 can lead to side reactions with primary amines (e.g., lysine residues) and increase the rate of maleimide hydrolysis.[][2] Action: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use non-amine containing buffers like PBS or HEPES. |
| Inactive Maleimide Reagent | Maleimide groups are susceptible to hydrolysis, especially when exposed to moisture. Improper storage or handling can significantly reduce the reactivity of the this compound linker. Action: Prepare fresh stock solutions of the this compound linker in an anhydrous solvent such as DMSO or DMF immediately before use. Store the solid linker and stock solutions in a dry, dark environment, protected from moisture. |
| Presence of Interfering Substances | The reaction buffer should be free of extraneous thiols (e.g., from dithiothreitol (DTT) carryover) and primary or secondary amines (e.g., Tris buffer can interfere at higher pH). Action: If DTT was used for disulfide bond reduction, it must be completely removed before adding the maleimide reagent, for instance, through dialysis or desalting columns. It is highly recommended to use Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent, as it does not contain a thiol group and does not require removal before the labeling reaction. |
| Insufficient Reduction of Disulfide Bonds | Maleimides react with free thiol (-SH) groups. If the cysteine residues in your protein are involved in disulfide bonds (-S-S-), they will not be available for conjugation. Action: Ensure complete reduction of disulfide bonds by incubating the protein with a sufficient molar excess of a reducing agent like TCEP (10-100 fold molar excess) for 30-60 minutes at room temperature before adding the this compound linker. |
| Re-oxidation of Free Thiols | Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Action: Degas all buffers before use and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA in the buffer can help to inhibit metal-catalyzed oxidation. |
| Inadequate Molar Ratio of Linker to Protein | A suboptimal molar ratio of the this compound linker to the protein can result in incomplete labeling. Action: Optimize the molar ratio of the linker to the protein. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point. However, this may need to be adjusted depending on the protein and the number of available cysteine residues. |
| Low Protein Concentration | Dilute protein solutions can lead to slower reaction kinetics and lower labeling efficiency. Action: If possible, perform the labeling reaction at a higher protein concentration, typically in the range of 1-10 mg/mL. |
| Protein Aggregation | The labeling process can sometimes induce protein aggregation, leading to precipitation and loss of material, which can be misinterpreted as low labeling yield. Action: Optimize buffer conditions to ensure protein stability. If aggregation is observed, consider adjusting the pH, ionic strength, or including stabilizing excipients. |
Experimental Protocols
Protein Preparation and Disulfide Bond Reduction
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
This compound Linker Preparation
-
Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
Vortex the solution to ensure the linker is fully dissolved.
Protein Labeling Reaction
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. The optimal incubation time may need to be determined empirically.
-
Quench the reaction by adding a small molecule with a free thiol, such as N-acetylcysteine or β-mercaptoethanol, to react with any excess maleimide.
Purification of the Labeled Protein
-
Remove the unreacted this compound linker and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analyze the purified labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
Visualizations
Caption: Troubleshooting workflow for low protein labeling yield.
Caption: Reaction of a protein's thiol group with a maleimide linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the maleimide conjugation reaction?
A1: The reaction can be performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are typically faster (1-2 hours), while reactions at 4°C are slower (overnight) but may be preferable for sensitive proteins to minimize degradation or aggregation.
Q2: My protein does not have any free cysteine residues. Can I still use this compound for labeling?
A2: Maleimide chemistry specifically targets free thiol groups on cysteine residues. If your protein lacks surface-accessible cysteines, you will not be able to label it directly with a maleimide-based linker. In such cases, you could consider introducing cysteine residues at specific sites through genetic engineering or using alternative conjugation chemistries that target other amino acid side chains, such as NHS esters for lysines.
Q3: How can I determine the degree of labeling (DOL) of my protein?
A3: The degree of labeling, which is the average number of linker molecules conjugated to each protein, can be determined using several methods:
-
Mass Spectrometry (MS): This is a highly accurate method to determine the mass of the conjugated protein, from which the DOL can be calculated.
-
UV-Vis Spectroscopy: If the linker or an attached payload has a distinct absorbance, you can use Beer-Lambert law to quantify the amount of conjugated molecule relative to the protein concentration.
-
Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates (ADCs), HIC can separate species with different numbers of conjugated molecules, allowing for the calculation of the average drug-to-antibody ratio (DAR).
Q4: I am observing a significant amount of protein precipitation during the labeling reaction. What could be the cause?
A4: Protein precipitation during conjugation can be due to several factors:
-
Protein Instability: The reaction conditions (pH, temperature, presence of organic solvent from the linker stock) may be destabilizing your protein.
-
Increased Hydrophobicity: The addition of the PEG linker can alter the surface properties of the protein, potentially leading to aggregation.
-
Cross-linking: If your protein has multiple accessible cysteine residues, the bifunctional this compound linker could cross-link protein molecules, leading to the formation of large aggregates and precipitation.
To mitigate precipitation, you can try to optimize the buffer composition (e.g., by adding stabilizers like arginine or glycerol), reduce the reaction temperature, or decrease the molar excess of the linker.
Q5: How stable is the thioether bond formed between the maleimide and the cysteine?
A5: The thioether bond formed through the Michael addition of a thiol to a maleimide is generally considered stable. However, it can be susceptible to a retro-Michael reaction, especially at higher pH, which can lead to deconjugation. It is also possible for the succinimide ring to undergo hydrolysis, which can affect the stability of the conjugate. For applications requiring high stability, it is important to characterize the stability of the conjugate under relevant conditions.
References
Technical Support Center: Purification of Ms-PEG6-Ms Conjugated Proteins
Welcome to the technical support center for the purification of Ms-PEG6-Ms conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction mixture?
A typical reaction mixture will contain the desired mono-PEGylated protein, as well as several impurities that need to be removed. These include unreacted protein, excess this compound reagent, multi-PEGylated protein species (di-, tri-, etc.), and positional isomers of the mono-PEGylated protein.[] The presence of these impurities can complicate the purification process and impact the final product's purity and activity.
Q2: Which chromatographic technique is best for separating my this compound conjugated protein?
The optimal technique depends on the specific properties of your protein and the nature of the impurities.
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Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and separating aggregates from the monomeric protein.[][2] It is often used as an initial purification step.
-
Ion Exchange Chromatography (IEX) separates molecules based on charge differences. Since PEGylation can shield the protein's surface charges, IEX is a powerful tool for separating PEGylated species from the unreacted protein and for resolving different degrees of PEGylation.[][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution for separating positional isomers based on differences in hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity and can be a useful orthogonal method to IEX.
A multi-step purification strategy often yields the highest purity.
Q3: How can I improve the resolution between my mono-PEGylated protein and other species?
To enhance resolution, consider the following:
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Optimize the gradient: For IEX and RP-HPLC, a shallower gradient can improve the separation of closely eluting species.
-
Adjust the flow rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
-
Change the column chemistry: Using a column with a different stationary phase or pore size can alter selectivity.
-
Modify the mobile phase: Altering the pH or salt concentration of the mobile phase can impact the retention behavior of your protein.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Low Yield of the Purified this compound Conjugated Protein
| Possible Cause | Recommendation |
| Protein precipitation on the column | Check the solubility of your conjugate in the purification buffers. You may need to adjust the pH, ionic strength, or add stabilizing agents. |
| Non-specific binding to the column matrix | Ensure the column is properly equilibrated. Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers to reduce hydrophobic interactions. |
| Loss of protein during buffer exchange/dialysis | Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly smaller than your conjugated protein. Ensure complete recovery from the dialysis tubing or cassette. |
| Inefficient elution | Optimize elution conditions. For IEX, this may involve increasing the salt concentration or changing the pH of the elution buffer. For affinity chromatography, ensure the eluting agent is at the optimal concentration. |
| Proteolytic degradation | Add protease inhibitors to your lysis and purification buffers, and maintain a low temperature (4°C) throughout the process. |
Issue 2: Poor Resolution and Co-elution of Impurities
| Possible Cause | Recommendation |
| Inappropriate column choice | Select a column with the appropriate chemistry and pore size for your protein and the PEG moiety. For SEC, ensure the column's fractionation range is suitable for separating your species of interest. |
| Sub-optimal mobile phase conditions | For IEX, adjust the pH to maximize the charge difference between your target protein and contaminants. For RP-HPLC and HIC, optimize the organic solvent or salt gradient. |
| Column overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and poor separation. |
| High flow rate | Decrease the flow rate to allow for better separation. |
| Sample viscosity | Dilute the sample if it is too viscous, as this can affect the separation performance. |
Data Presentation
The following tables provide representative quantitative data for the purification of a model PEGylated protein using different HPLC methods. Note that these values are illustrative and will vary depending on the specific protein, PEGylation reagent, and experimental conditions.
Table 1: Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free PEG | ~11.0 | 0.2 |
Table 2: Separation of PEGylated Isoforms by Reversed-Phase (RP-HPLC)
| Analyte | Retention Time (min) | Resolution (vs. Native) |
| Native Protein | 15.2 | - |
| Positional Isomer 1 | 16.5 | 2.1 |
| Positional Isomer 2 | 17.1 | 3.0 |
| Main PEGylated Species | 18.0 | 4.5 |
| Note: Resolution is calculated as 2(t_R2 - t_R1) / (w_1 + w_2). Higher values indicate better separation. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Removal of Unreacted PEG
Objective: To separate the this compound conjugated protein from excess, unreacted PEG reagent and high molecular weight aggregates.
Materials:
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SEC column (e.g., Superdex 200 Increase 10/300 GL)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Sample: Clarified reaction mixture
-
0.22 µm syringe filters
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Filter the clarified reaction mixture through a 0.22 µm syringe filter.
-
Inject an appropriate volume of the filtered sample onto the column. The recommended injection volume is typically 1-2% of the total column volume.
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
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Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the unreacted protein and later than any high molecular weight aggregates. Unreacted PEG will elute last.
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Analyze the collected fractions by SDS-PAGE to confirm the separation.
Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of PEGylated Species
Objective: To separate the mono-PEGylated protein from unreacted protein and multi-PEGylated species.
Materials:
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Cation or anion exchange column (e.g., Mono S or Mono Q)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange)
-
Elution Buffer (Buffer B): Binding buffer with 1 M NaCl
-
Sample: Partially purified sample from SEC
Methodology:
-
Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
Dilute the sample with Binding Buffer to reduce the salt concentration, if necessary.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.
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Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes.
-
Monitor the elution profile at 280 nm and collect fractions. Typically, the more PEG chains attached, the weaker the protein binds to the column, resulting in earlier elution.
-
Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the pure mono-PEGylated protein.
Visualizations
References
Optimizing pH and buffer conditions for Ms-PEG6-Ms reactions
Welcome to the technical support center for Ms-PEG6-Ms (Pentaethylene glycol dimethanesulfonate) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing conjugation experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered when using this bifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an this compound reaction?
This compound is a homobifunctional crosslinker. The "Ms" stands for mesylate (methanesulfonate), an excellent leaving group in nucleophilic substitution reactions. The core of the reaction involves a nucleophile from your biomolecule (e.g., a protein or peptide) attacking the carbon atom adjacent to the mesylate group, displacing it and forming a stable covalent bond. Since the reagent has two mesylate groups, it can be used to crosslink molecules or different sites on the same molecule.
Q2: What functional groups on a protein will this compound react with?
The reaction targets nucleophilic functional groups. The reactivity of these groups is generally pH-dependent. The primary targets in proteins are:
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Thiols (Sulfhydryls): The deprotonated thiolate anion (R-S⁻) of a cysteine residue is the most reactive nucleophile on a protein.
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Amines: The unprotonated primary amine (R-NH₂) of lysine residues and the N-terminal α-amine are common targets.
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Hydroxyls/Phenols: Groups on serine, threonine, and tyrosine are less nucleophilic than amines but may react under more forcing conditions (e.g., very high pH), which can lead to side reactions.
In the typical pH range for bioconjugation, the order of reactivity is generally: Thiol (Cysteine) > N-terminal α-amine > Amine (Lysine) .
Q3: Why is reaction pH so critical and what is the recommended range?
pH is the most critical parameter because it controls the balance between activating the nucleophile on your biomolecule and maintaining the stability of the this compound reagent.
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Nucleophile Activation: Amine and thiol groups must be deprotonated to act as effective nucleophiles. This requires the reaction pH to be near or above their pKa. The pKa of cysteine thiols is ~8.5, while the pKa for lysine ε-amino groups is ~10.5 (though this can vary). The N-terminal α-amine pKa is typically lower, around 7.6-8.2.
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Reagent Stability: The mesylate ester groups are susceptible to hydrolysis (reaction with water), which degrades the reagent. While this hydrolysis rate is not strongly dependent on pH in the 7-10 range, prolonged exposure to aqueous buffers will lead to degradation.[1][2][3]
For reactions with amines, a starting pH of 8.0 to 9.0 is recommended as a good compromise between amine reactivity and reagent stability. For reactions targeting the more reactive thiols, a slightly lower pH of 7.5 to 8.5 can be used. An analogous reagent, tresylated-PEG, shows optimal reactivity with amines around pH 8.[4]
Q4: Which buffer systems should I use? Are there any to avoid?
It is critical to use a non-nucleophilic buffer , as any buffer containing primary or secondary amines will compete with your biomolecule and consume the this compound reagent.
AVOID: Buffers containing primary amines, such as Tris (Trizma) and Glycine .
RECOMMENDED: Use buffers that are inert to the reaction. Good choices include phosphate, borate, or carbonate buffers.[5]
Troubleshooting Guide
Q5: My reaction yield is low or non-existent. What are the common causes and solutions?
Low yield is a common issue that can be solved by systematically checking several factors.
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Cause 1: Incorrect pH: The pH of the reaction mixture is either too low (nucleophiles are protonated and not reactive) or too high (reagent hydrolyzed too quickly, though this is a lesser concern in the pH 7-10 range).
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Solution: Prepare your chosen buffer (e.g., phosphate, borate) fresh and carefully calibrate your pH meter. Confirm the final pH of the reaction mixture after adding all components. Start optimization experiments around pH 8.0-8.5.
-
-
Cause 2: Inactive Reagents: The this compound reagent may have degraded due to improper storage, or the biomolecule may have lost its reactivity.
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Solution: this compound should be stored at -20°C, protected from moisture. Purchase fresh reagent if degradation is suspected. Prepare the stock solution of this compound in a dry, aprotic solvent like anhydrous DMSO or DMF immediately before use and add it to the aqueous reaction buffer last.
-
-
Cause 3: Sub-optimal Molar Ratio: The concentration of this compound may be too low to achieve the desired level of modification.
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Solution: Increase the molar excess of this compound relative to the reactive sites on your biomolecule. A common starting point is a 10- to 50-fold molar excess. This often requires empirical optimization.
-
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Cause 4: Nucleophilic Buffer Interference: Use of a buffer like Tris will quench the reaction.
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Solution: Immediately switch to a recommended non-nucleophilic buffer system as listed in Table 1. If your protein was stored in Tris, it must be exchanged into the new reaction buffer (e.g., via dialysis or a desalting column) before starting the conjugation.
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Q6: I am seeing protein aggregation or precipitation during the reaction. How can I fix this?
Aggregation can occur if the crosslinking reaction alters the protein's conformation or solubility.
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Cause 1: Excessive Crosslinking: If this compound is forming intermolecular bridges between protein molecules, this can lead to large, insoluble aggregates.
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Solution: Reduce the molar ratio of this compound to your protein. You can also lower the protein concentration in the reaction mixture to favor intramolecular reactions over intermolecular ones.
-
-
Cause 2: Protein Instability: The chosen pH or temperature may be destabilizing your protein.
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Solution: Perform small-scale trial reactions at different temperatures (e.g., 4°C vs. room temperature). While lower temperatures slow down the desired reaction, they can significantly improve protein stability. Also, screen a range of pH values to find conditions where your protein is most stable.
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Q7: How can I control whether the reaction is intramolecular (within one protein) vs. intermolecular (between proteins)?
Controlling the type of crosslinking is key for many applications.
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To Favor Intramolecular Crosslinking: Use a lower protein concentration. This reduces the probability of two protein molecules colliding while an activated PEG linker is available.
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To Favor Intermolecular Crosslinking: Use a higher protein concentration. This increases the likelihood of forming protein-protein conjugates. You may also need to increase the molar excess of this compound.
Data Presentation and Protocols
Quantitative Data Summary
The optimal conditions for this compound reactions involve balancing several pH-dependent factors. The tables below summarize these relationships and provide recommended buffer systems.
Table 1: Recommended Non-Nucleophilic Buffer Systems
| Buffer System | Effective pH Range | Concentration (Typical) | Considerations |
|---|---|---|---|
| Phosphate Buffer | 6.5 - 8.0 | 20 - 100 mM | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Good choice for reactions below pH 8. |
| Borate Buffer | 8.0 - 9.5 | 25 - 100 mM | A strong choice for reactions in the optimal range for amine conjugation. |
| Carbonate/Bicarbonate | 9.0 - 10.5 | 50 - 100 mM | Useful if higher pH is required, but increases the risk of side reactions and reagent hydrolysis. |
Table 2: Guide to pH Optimization for Amine Conjugation
| pH Range | Nucleophile Reactivity (Amine) | Reagent Stability (Hydrolysis) | Potential for Side Reactions (e.g., with -OH) | Overall Recommendation |
|---|---|---|---|---|
| 7.0 - 7.5 | Low | High | Very Low | Sub-optimal for amines; N-terminal amines may show some reactivity. |
| 7.5 - 8.5 | Moderate to High | High | Low | Optimal Starting Range. Good balance between activating amines and minimizing side reactions. |
| 8.5 - 9.5 | High | Moderate to High | Moderate | Can increase reaction rates but may lead to lower selectivity if other nucleophiles become reactive. |
| > 9.5 | Very High | Moderate | High | Not recommended. Risk of modifying serine/threonine and faster reagent degradation. |
Experimental Protocol: General Procedure for Protein Crosslinking
This protocol provides a starting point for conjugating a protein with this compound. All concentrations and times should be optimized for your specific system.
1. Materials and Reagent Preparation
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Protein Solution: Prepare your protein in the desired non-nucleophilic reaction buffer (e.g., 50 mM Borate Buffer, 150 mM NaCl, pH 8.5). Ensure the protein is free of any amine-containing buffers or stabilizers. A typical protein concentration is 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in fresh, anhydrous DMSO or DMF to a high concentration (e.g., 100 mM or ~40 mg/mL). Vortex briefly to ensure it is fully dissolved.
2. Conjugation Reaction
-
Bring the protein solution to the desired reaction temperature (e.g., room temperature or 4°C).
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold excess over the number of targetable amine groups). Add the stock solution dropwise while gently stirring or vortexing the protein solution to ensure rapid mixing and avoid localized high concentrations. Note: The final concentration of DMSO/DMF should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically by analyzing time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
3. Quenching the Reaction
-
To stop the reaction and consume any unreacted this compound, add a quenching buffer containing a high concentration of a primary amine.
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.
-
Incubate for 30-60 minutes at room temperature.
4. Purification and Analysis
-
Remove the quenched reagent and other reaction byproducts from the PEGylated protein conjugate. Size Exclusion Chromatography (SEC) is often the most effective method. Dialysis or buffer exchange can also be used.
-
Analyze the purified product to confirm conjugation. SDS-PAGE will show a shift in molecular weight for the modified protein(s). Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass and degree of modification.
Visualizations
Diagrams of Workflows and Logic
References
Addressing steric hindrance in Ms-PEG6-Ms bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ms-PEG6-Ms for bioconjugation. Our goal is to help you overcome common challenges, particularly those related to steric hindrance, and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a homobifunctional crosslinker. The "Ms" likely refers to a mesyl (methanesulfonyl) group, which is a good leaving group that can react with nucleophiles like amines (e.g., lysine residues on proteins) or thiols (e.g., cysteine residues). The "PEG6" represents a polyethylene glycol spacer with six ethylene glycol units. This flexible spacer arm helps to bridge two molecules while providing increased hydrophilicity. It is commonly used to crosslink proteins to other proteins or molecules.
Q2: What is steric hindrance in the context of this compound bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that obstructs a chemical reaction.[1] In this compound bioconjugation, this can occur when the target functional groups (e.g., lysine residues) on the biomolecule are located in a sterically crowded environment, preventing the this compound linker from accessing and reacting with them efficiently.[1] This can be due to the intricate three-dimensional folding of the protein or the bulky nature of the molecules being conjugated.[1]
Q3: What are the initial signs that steric hindrance might be impacting my this compound conjugation reaction?
A: Common indicators of steric hindrance include:
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Low conjugation efficiency: The final yield of the desired conjugate is significantly lower than expected.[1]
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Incomplete conjugation: A large portion of the starting biomolecule remains unconjugated, even when using an excess of the this compound linker.
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Lack of site-specificity: The conjugation occurs at more accessible, but less desired, sites on the biomolecule's surface.[1]
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Formation of aggregates: If the crosslinker reacts with unintended sites, it can alter the protein's properties and lead to precipitation.
Q4: How can I assess the accessibility of the target residues on my protein for conjugation?
A: Several methods can help you assess residue accessibility:
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Computational Modeling: Utilize protein structure prediction tools to visualize the three-dimensional structure and predict which residues are on the surface and accessible for reaction.
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Site-Directed Mutagenesis: If you have a specific target site in mind, you can introduce a more reactive residue, like cysteine, at that position and test its conjugation efficiency.
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Mass Spectrometry: Techniques like peptide mapping after limited proteolysis can provide information about the surface topology of your protein.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Symptom | Possible Cause | Suggested Solution |
| Very little or no desired conjugate is formed. | Steric Hindrance: The target functional groups on the biomolecule are inaccessible to the this compound linker. | 1. Optimize Linker Length: While you are using a PEG6 linker, for very hindered sites, a longer PEG linker (e.g., PEG12, PEG24) might be necessary to provide greater reach. 2. Partial Denaturation: Use mild, reversible denaturation conditions (e.g., low concentrations of urea or guanidinium chloride) to expose buried residues. This must be done carefully to avoid irreversible protein unfolding. 3. Site-Directed Mutagenesis: Introduce a reactive residue at a more accessible location on the protein surface. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce yield. | 1. pH Optimization: For reactions with primary amines (lysine), maintain a pH between 7 and 9. 2. Temperature and Time: Start with a reaction at room temperature for 1-2 hours or at 4°C overnight. Perform a time-course experiment to find the optimal reaction time. | |
| Hydrolysis of the Linker: The mesyl groups can be susceptible to hydrolysis in aqueous buffers. | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use. 2. Minimize Reaction Time in Aqueous Buffer: While the reaction needs to occur in a buffer, minimizing the time the linker is in the aqueous solution before reacting can help. | |
| Inactive Biomolecule: The target functional groups on your biomolecule are not available for reaction (e.g., oxidized thiols). | For thiol-reactive chemistry, ensure cysteine residues are reduced using a reducing agent like DTT or TCEP prior to conjugation. The reducing agent must be removed before adding the linker. |
Issue 2: Formation of Aggregates and Precipitates
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture becomes cloudy or a precipitate forms. | Intermolecular Crosslinking: The this compound linker is reacting with multiple biomolecules, leading to the formation of large, insoluble aggregates. | 1. Optimize Molar Ratio: Reduce the molar excess of the this compound linker relative to the biomolecule. 2. Lower Protein Concentration: Perform the conjugation reaction at a lower concentration of your biomolecule to decrease the likelihood of intermolecular crosslinking. |
| Changes in Protein Properties: The conjugation process alters the surface charge or hydrophobicity of the protein, leading to reduced solubility. | 1. Buffer Optimization: Include additives in your reaction and storage buffers that are known to increase protein stability, such as non-ionic detergents, glycerol, or specific salts. 2. Characterize the Conjugate: Analyze the isoelectric point and hydrophobicity of the conjugate to understand the changes that have occurred. |
Quantitative Data Summary
The optimal conditions for your specific application will require empirical determination. The following tables provide recommended starting points for optimizing your this compound bioconjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold | Start with a lower molar excess and increase if conjugation is inefficient. High excess can lead to aggregation. |
| pH | 7.0 - 9.0 (for amine reactions) | The reactivity of primary amines increases with pH, but protein stability may decrease at higher pH values. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help to control the reaction rate and improve selectivity. |
| Reaction Time | 30 minutes to Overnight | Monitor the reaction progress over time to determine the optimal duration. |
| Biomolecule Concentration | 0.1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking and aggregation. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
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Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (typically pH 7.4).
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Protein Preparation: Dissolve your protein in the reaction buffer to the desired concentration (e.g., 2 mg/mL).
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Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
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Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. Mix gently but thoroughly.
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.
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Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
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Purification: Proceed immediately to purify the conjugate from excess linker and unreacted protein.
Protocol 2: Purification of the Conjugate using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size exclusion chromatography (SEC) column with a suitable buffer (e.g., PBS). The column should be chosen based on the size of your expected conjugate.
-
Sample Loading: Carefully load the quenched reaction mixture onto the equilibrated SEC column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions that contain the pure conjugate.
Protocol 3: Characterization by SDS-PAGE and Mass Spectrometry
-
SDS-PAGE Analysis:
-
Run samples of the starting protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
The conjugated protein should show a shift in molecular weight corresponding to the addition of the this compound linker and any crosslinked partners.
-
-
Mass Spectrometry (MS) Analysis:
-
For a more precise characterization, analyze the purified conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
This will allow you to confirm the exact mass of the conjugate and determine the degree of labeling (i.e., how many linkers are attached to each protein).
-
Visualizations
Caption: A typical experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: A simplified reaction pathway for amine-reactive crosslinking.
References
Technical Support Center: Managing the Hydrolysis of Ms-PEG6-Ms
Welcome to the technical support center for Ms-PEG6-Ms. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker by providing guidance on managing the hydrolysis of its reactive mesylate groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker featuring a six-unit polyethylene glycol (PEG) spacer flanked by two methanesulfonyl (mesylate) groups. The mesylate groups are excellent leaving groups, making them highly reactive towards nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the covalent conjugation of two molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Q2: What is mesylate hydrolysis and why is it a concern?
Mesylate hydrolysis is a chemical reaction in which the methanesulfonyl group reacts with water, resulting in the formation of a hydroxyl group (-OH) and methanesulfonic acid. This process renders the PEG linker inactive and unable to conjugate with the target molecule.[1] Uncontrolled hydrolysis can significantly reduce the yield of the desired conjugate and introduce impurities into the reaction mixture.
Q3: What are the main factors that influence the rate of this compound hydrolysis?
The primary factors affecting the hydrolysis rate of the mesylate groups are:
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pH: Hydrolysis is significantly accelerated at higher pH values (alkaline conditions).[1][2]
-
Temperature: Increased temperature enhances the rate of hydrolysis.[3]
-
Buffer Composition: The type and concentration of buffer salts can influence the stability of the mesylate group.
-
Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur. Anhydrous conditions are crucial for preventing hydrolysis during storage and reaction setup.[4]
Q4: How should I store and handle this compound to minimize hydrolysis?
To ensure the stability and reactivity of this compound, follow these storage and handling guidelines:
-
Storage: Store the reagent at low temperatures (≤ -15°C) in a desiccated, dark environment. It should be kept under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. For preparing solutions, use anhydrous solvents like DMSO or DMF. Avoid preparing aqueous stock solutions for long-term storage.
Q5: Can I lyophilize this compound for long-term storage?
Yes, lyophilization (freeze-drying) can be an effective method for enhancing the stability of PEG-containing molecules by removing water. Lyophilizing this compound, potentially with a suitable bulking agent, can produce a stable powder that is less susceptible to hydrolysis during long-term storage. It is critical to ensure the final lyophilized product has a very low residual moisture content.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on managing hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Premature hydrolysis of the mesylate groups. | - Ensure anhydrous conditions during reaction setup. Use freshly opened or properly stored anhydrous solvents. - Optimize the reaction pH. For reactions with amines, a pH range of 7-9 is common, but a lower pH within this range may be necessary to balance reactivity and hydrolysis. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis. - Minimize the reaction time to reduce the exposure of the mesylate groups to aqueous conditions. |
| Inactive this compound reagent. | - Verify the integrity of the reagent. If possible, analyze by HPLC to check for the presence of the hydrolyzed diol form. - Always use fresh, high-quality reagent and store it under the recommended conditions. | |
| Inconsistent Reaction Results | Variable levels of hydrolysis between experiments. | - Standardize the experimental protocol, paying close attention to the handling of the this compound reagent and the preparation of aqueous buffers. - Use freshly prepared buffers for each experiment to ensure consistent pH. |
| Presence of competing nucleophiles in the buffer. | - Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the mesylate groups. Phosphate-buffered saline (PBS) is a common choice. | |
| Presence of Unexpected Byproducts | Hydrolysis of one or both mesylate groups leading to mono- and di-hydroxylated PEG. | - Confirm the identity of byproducts using analytical techniques like mass spectrometry. - Optimize reaction conditions (pH, temperature, time) to favor the desired conjugation reaction over hydrolysis. |
| Reaction with non-target functional groups. | - If working with complex biomolecules, consider protecting sensitive functional groups that are not the intended target of conjugation. |
Data Presentation
Table 1: Factors Affecting the Rate of Mesylate Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendations for Minimization |
| pH | Increases significantly with increasing pH (alkaline conditions). | Maintain pH in the optimal range for conjugation while minimizing hydrolysis (typically pH 7-8 for amine conjugation). |
| Temperature | Increases with increasing temperature. | Conduct reactions at lower temperatures (e.g., 4°C) to slow hydrolysis, though this may require longer reaction times. |
| Aqueous Environment | Water is a reactant in the hydrolysis process. | Use anhydrous solvents for stock solutions and minimize exposure to water during reaction setup. |
| Buffer Type | Some buffer components can catalyze hydrolysis. | Use non-nucleophilic buffers (e.g., PBS). Avoid buffers with primary amines (e.g., Tris). |
Table 2: Estimated Half-life of Alkyl Mesylates under Different Conditions (Illustrative)
Note: This table provides estimated values for simple alkyl mesylates to illustrate the impact of pH and temperature. The actual half-life of this compound may vary.
| Compound | Conditions | Estimated Half-life |
| Ethyl methanesulfonate (EMS) | Water, 25°C | ~49 hours (rate constant ~2.35 x 10⁻⁴ min⁻¹) |
| Alkyl Mesylate | Neutral pH, 25°C | Hours to Days |
| Alkyl Mesylate | Alkaline pH (e.g., pH 9), 25°C | Minutes to Hours |
| Alkyl Mesylate | Neutral pH, 4°C | Significantly longer than at 25°C |
Experimental Protocols
Protocol 1: General Procedure for Conjugation using this compound
-
Reagent Preparation:
-
Immediately before use, dissolve the required amount of this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF. Do not prepare aqueous stock solutions for long-term storage.
-
Prepare the molecule to be conjugated in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). If the molecule is in a buffer containing primary amines, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the solution of the target molecule while gently stirring. The final concentration of the organic solvent should ideally be kept low.
-
Incubate the reaction mixture at a controlled temperature. For initial experiments, consider reacting for 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
-
Purification:
-
Remove unreacted this compound, hydrolyzed PEG, and quenching buffer components using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: HPLC-Based Assay for Monitoring this compound Hydrolysis
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide/protein detection if applicable, or rely on a mass spectrometer for PEG detection).
-
-
Sample Preparation and Analysis:
-
Prepare solutions of this compound in the aqueous buffer of interest at a known concentration.
-
Incubate the solutions at the desired temperatures.
-
At various time points, inject an aliquot of the solution onto the HPLC system.
-
Monitor the decrease in the peak area corresponding to this compound and the increase in the peak area of the hydrolyzed product (HO-PEG6-OH).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for hydrolysis under the tested conditions.
-
Visualizations
Caption: Hydrolysis of this compound leading to an inactive diol.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Key factors influencing the rate of mesylate hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
Technical Support Center: Purification of Ms-PEG6-Ms Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing unreacted Ms-PEG6-Ms from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a PEG-based linker used in the synthesis of various conjugates, including PROTACs (Proteolysis Targeting Chimeras)[1][2][3]. After a conjugation reaction, it is crucial to remove any unreacted this compound to ensure the purity of the final product and to obtain accurate results in downstream applications. The presence of unreacted linker can interfere with analytical techniques and biological assays.
Q2: What are the common methods for removing unreacted this compound?
Several standard laboratory techniques can be employed to separate unreacted this compound from your target molecule. The choice of method depends on the physicochemical properties of your target molecule (e.g., size, charge, hydrophobicity) and the scale of your purification. The most common methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is highly effective for separating a small linker like this compound from a much larger target molecule such as a protein or antibody.[][5]
-
Dialysis/Ultrafiltration: These methods use a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO). This is a straightforward method for removing small molecules from solutions containing larger ones.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. If your target molecule has a different charge from this compound, this can be a very effective purification method.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. It can be a useful secondary purification step.
-
Precipitation: In some cases, it may be possible to selectively precipitate the target molecule, leaving the unreacted this compound in the supernatant.
Q3: How do I choose the best purification method for my experiment?
The selection of the optimal purification strategy depends on several factors. The following table summarizes the key considerations for each technique:
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular Size | Separating molecules with a significant size difference (e.g., protein-PEG linker). | High resolution, gentle on samples. | Can be time-consuming, potential for sample dilution. |
| Dialysis/Ultrafiltration | Molecular Weight Cut-Off | Removing small molecules from large ones (e.g., desalting, buffer exchange). | Simple, requires minimal optimization. | May not achieve 100% removal, potential for product loss on the membrane. |
| Ion Exchange Chromatography (IEX) | Net Charge | Separating molecules with different charge properties. | High capacity, high resolution. | Requires optimization of pH and ionic strength, may not be suitable for neutral molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separating molecules with different hydrophobicities. | Can be used as a polishing step. | Lower capacity than IEX, may require high salt concentrations that can affect protein stability. |
| Precipitation | Solubility Differences | Cases where the target molecule can be selectively precipitated. | Simple, can handle large volumes. | Can lead to protein denaturation, may not be highly selective. |
Troubleshooting Guide
Problem 1: I still see unreacted this compound in my sample after Size Exclusion Chromatography (SEC).
-
Possible Cause 1: Inappropriate Column Choice. The resolution of your SEC column may not be sufficient to separate your product from the unreacted linker, especially if your target molecule is also relatively small.
-
Solution: Choose a column with a fractionation range that provides good separation between the molecular weight of your product and that of this compound (approx. 330-415 g/mol ).
-
-
Possible Cause 2: Sample Overload. Overloading the column can lead to poor separation and co-elution of your product and the unreacted linker.
-
Solution: Reduce the sample volume or concentration loaded onto the column. Refer to the manufacturer's guidelines for your specific column.
-
-
Possible Cause 3: Non-specific Interactions. Your product or the linker may be interacting with the stationary phase of the column, leading to altered elution times.
-
Solution: Modify your mobile phase. Adding a small amount of organic solvent (e.g., 5-10% acetonitrile) or adjusting the salt concentration can help to minimize non-specific interactions.
-
Problem 2: My product yield is very low after dialysis/ultrafiltration.
-
Possible Cause 1: Incorrect Molecular Weight Cut-Off (MWCO). If the MWCO of your dialysis membrane is too close to the molecular weight of your product, you may be losing your product through the membrane.
-
Solution: Use a membrane with an MWCO that is significantly smaller than the molecular weight of your target molecule (a general rule of thumb is to use an MWCO that is 1/3 to 1/2 the molecular weight of your protein of interest).
-
-
Possible Cause 2: Non-specific Binding to the Membrane. Your product may be adsorbing to the surface of the dialysis or ultrafiltration membrane.
-
Solution: Choose a membrane material known for low protein binding, such as regenerated cellulose. You can also try pre-blocking the membrane by incubating it with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream applications.
-
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unreacted this compound from a protein conjugate.
Materials:
-
SEC column with an appropriate fractionation range
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS)
-
Sample containing the protein conjugate and unreacted this compound
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase at a flow rate recommended by the column manufacturer.
-
Sample Preparation: Centrifuge your sample to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed the manufacturer's recommendation (typically 1-2% of the column volume).
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the different peaks in the chromatogram. The protein conjugate, being larger, should elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS) to confirm the purity of your product and the successful removal of the unreacted linker.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing the small this compound linker from a much larger biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa for a large protein)
-
Dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or ethanol.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring there is some headspace to allow for potential volume changes.
-
Dialysis: Place the sealed dialysis tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stirring: Gently stir the buffer using a stir plate and stir bar. Perform the dialysis at a suitable temperature (e.g., 4°C to maintain protein stability).
-
Buffer Changes: Change the dialysis buffer every few hours for the first day, and then less frequently. A typical dialysis procedure involves 3-4 buffer changes over 24-48 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Analysis: Analyze the sample to confirm the removal of unreacted this compound.
Visual Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for SEC purification.
References
Validation & Comparative
Confirming Successful Ms-PEG6-Ms Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers and drug development professionals, the successful synthesis of bifunctional linkers like Ms-PEG6-Ms is a critical first step in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Verifying the identity and purity of these linkers is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the confirmation of this compound conjugation, supported by experimental protocols and a discussion of alternative analytical methods.
The Role of Mass Spectrometry in Characterizing this compound
Mass spectrometry is an indispensable tool for the characterization of synthetic molecules like this compound, a polyethylene glycol (PEG) linker with six ethylene glycol units terminated by mesylate (Ms) groups. The primary goal of analysis is to confirm that the molecule has the correct molecular weight, which indicates that the PEG chain is of the desired length and that both ends have been successfully functionalized with mesylate groups.
The key characteristics of this compound are:
-
Chemical Formula: C14H30O10S2
-
Molecular Weight: 414.51 g/mol
-
Structure: Ms-O-(CH2CH2O)6-Ms
Confirmation of the successful synthesis of this compound by mass spectrometry involves observing the parent ion at the expected mass-to-charge ratio (m/z) and analyzing any fragmentation patterns.
Comparison of Mass Spectrometry Techniques: ESI-MS vs. MALDI-TOF MS
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common mass spectrometry techniques for analyzing PEGylated molecules.[1] The choice between them often depends on the specific analytical need and available instrumentation.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Principle | Soft ionization technique that generates ions from a liquid solution. | Soft ionization technique that uses a matrix to absorb laser energy and ionize the analyte. |
| Typical Analytes | Well-suited for a wide range of molecules, including small molecules and large biomolecules in solution. | Particularly effective for large molecules and can be used for solid samples. |
| Ion Formation | Often produces multiply charged ions, which can be complex to interpret for polydisperse samples. | Primarily generates singly charged ions, leading to simpler spectra.[2] |
| Coupling to Separation | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[3] | Can be used offline with chromatography, but direct coupling is less common. |
| Sample Preparation | Relatively simple, involving dissolution of the sample in a suitable solvent. | Requires co-crystallization of the sample with a matrix on a target plate.[4] |
| Sensitivity | High sensitivity. | High sensitivity.[4] |
| Data Complexity | Can be complex due to multiple charge states, requiring deconvolution algorithms. | Generally produces simpler, easier-to-interpret spectra. |
| Best For | High-resolution analysis, coupling with chromatography, and analyzing samples in solution. | Rapid screening, analysis of high molecular weight compounds, and obtaining a quick overview of sample composition. |
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing this compound by mass spectrometry involves sample preparation, instrument setup, data acquisition, and spectral analysis.
Detailed Experimental Protocols
Below are generalized protocols for the analysis of this compound using ESI-MS and MALDI-TOF MS. Instrument-specific parameters should be optimized.
ESI-MS Protocol (coupled with Liquid Chromatography)
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (Q-TOF or Orbitrap) Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: The primary ion to look for would be the protonated molecule [M+H]+ at an m/z of 415.51. Other adducts, such as sodium [M+Na]+ (m/z 437.49) or potassium [M+K]+ (m/z 453.46), may also be observed. The presence of a peak corresponding to the molecular weight of the starting material or mono-substituted intermediate would indicate an incomplete reaction.
-
MALDI-TOF MS Protocol
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For a molecule of this size, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix, prepared at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range (e.g., 200-800 m/z).
-
Linear mode is typically used for this mass range.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The expected primary ion in the MALDI spectrum would be the sodiated molecule [M+Na]+ at an m/z of 437.49 or the potassiated molecule [M+K]+ at an m/z of 453.46. Protonated species [M+H]+ at m/z 415.51 may also be observed.
-
Look for a series of peaks separated by 44 Da, which corresponds to the repeating ethylene glycol monomer unit. This is characteristic of PEG molecules.
-
Expected Fragmentation Patterns
In tandem mass spectrometry (MS/MS) experiments, fragmentation of the this compound parent ion can provide further structural confirmation. The fragmentation of PEG chains typically proceeds through the loss of C2H4O monomer units (44 Da). The mesylate groups are good leaving groups, and their fragmentation may also be observed.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound benefits from the use of complementary analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the confirmation of functional groups and the PEG chain length. | Unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can separate the desired product from starting materials and byproducts. | Quantitative, high-resolution separation. | Does not provide direct molecular weight information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of specific functional groups (e.g., sulfonate from the mesylate group, C-O-C from the PEG backbone). | Quick and non-destructive. | Provides general functional group information, not detailed structural data. |
Conclusion
Mass spectrometry, particularly ESI-MS and MALDI-TOF MS, offers a rapid and sensitive method for confirming the successful synthesis of this compound. The primary indicator of a successful reaction is the detection of the parent ion at the expected molecular weight. For unambiguous structural confirmation and a comprehensive assessment of purity, it is highly recommended to use mass spectrometry in conjunction with other analytical techniques such as NMR and HPLC. This multi-faceted approach ensures the quality and reliability of the bifunctional linker, which is crucial for the subsequent development of advanced therapeutics.
References
Unveiling the Structure: A Comparative Guide to Characterizing Ms-PEG6-Ms Conjugates with NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules like Ms-PEG6-Ms (hexaethylene glycol dimesylate) is critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.
Performance Showdown: NMR vs. Alternatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, non-destructive technique for the comprehensive structural elucidation and purity assessment of this compound. Unlike methods that primarily provide information on molecular weight, NMR offers detailed insights into the molecular structure, including the confirmation of mesylation and the integrity of the polyethylene glycol (PEG) backbone.
| Analytical Technique | Parameter Measured | Key Advantages for this compound | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Molecular structure, purity, and quantity | - Provides unambiguous structural confirmation. - Enables quantification of purity through qNMR. - Non-destructive. | - Lower sensitivity compared to mass spectrometry. - Can be complex for polydisperse samples. |
| Mass Spectrometry (MS) | Molecular weight | - High sensitivity. - Excellent for determining molecular weight and identifying impurities. | - Does not provide detailed structural information on its own. - Ionization can be challenging for some molecules. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume (related to molecular weight) | - Useful for assessing polydispersity. | - Poor resolution for small changes in molecular weight, such as the addition of mesyl groups. - Does not provide structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | - Quick and easy method to confirm the presence of key functional groups (e.g., sulfonate). | - Provides limited structural detail. - Not suitable for quantitative analysis. |
Deep Dive into NMR Characterization
NMR spectroscopy, particularly ¹H and ¹³C NMR, allows for the precise identification of all protons and carbons in the this compound molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
Based on data from structurally similar mesylated PEG compounds, the following proton signals are expected for this compound[1]:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ -SO₃- (Mesyl group) | ~3.08 | Singlet | 6H |
| -CH₂-CH₂ -O- (PEG backbone) | ~3.6-3.7 | Multiplet | 20H |
| MsO-CH₂ - | ~4.38 | Triplet | 4H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbons | Chemical Shift (δ, ppm) |
| CH₃ -SO₃- (Mesyl group) | ~38 |
| -CH₂ -O- (PEG backbone) | ~69-71 |
| MsO-CH₂ - | ~69 |
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the reaction of hexaethylene glycol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.[2]
NMR Sample Preparation and Data Acquisition
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
Quantitative ¹H NMR (qNMR) for Purity Assessment:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound conjugate and a known amount of an internal standard (e.g., dimethyl sulfone) into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a longer relaxation delay of 30-60 seconds).[2]
-
Data Analysis: Integrate the signals corresponding to the analyte (e.g., the mesyl protons of this compound) and the internal standard. The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Structure
To aid in understanding the experimental process and the molecular structure, the following diagrams are provided.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Caption: Key proton assignments in the ¹H NMR spectrum of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound conjugates. Its ability to provide detailed structural information and quantitative purity assessment in a single, non-destructive experiment makes it superior to other techniques for ensuring the quality and consistency of these critical linker molecules in drug development. While mass spectrometry and chromatography are valuable complementary techniques, NMR remains the gold standard for unambiguous structural verification.
References
A Head-to-Head Battle of Bioconjugation: Ms-PEG6-Ms vs. NHS-ester PEG Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a suitable linker is paramount to the success of their therapeutic and diagnostic agents. This guide provides an in-depth comparison of two prominent amine-reactive PEG linkers: the traditional N-hydroxysuccinimidyl (NHS)-ester PEG and the less ubiquitous but potent methanesulfonyl (Ms)-PEG6-Ms. We present a detailed analysis of their reactivity, stability, and reaction mechanisms, supported by experimental data and protocols to inform your selection process.
At a Glance: Key Performance Differences
| Feature | Ms-PEG6-Ms | NHS-ester PEG |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Target Residues | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction pH | Broad range, less pH-dependent | Optimal at pH 7.2-8.5 |
| Reaction Speed | Generally faster | Moderate, pH-dependent |
| Stability in Aqueous Buffer | Lower (more susceptible to hydrolysis) | pH-dependent; significant hydrolysis at pH > 8 |
| Byproducts | Methanesulfonic acid | N-hydroxysuccinimide (NHS) |
| Bond Formed | Secondary Amine | Amide |
Delving into the Chemistry: Reaction Mechanisms and Pathways
The fundamental difference in the reactivity of this compound and NHS-ester PEG linkers lies in their distinct reaction mechanisms with primary amines.
This compound operates via a bimolecular nucleophilic substitution (SN2) reaction . The primary amine acts as a nucleophile, directly attacking the carbon atom attached to the mesylate leaving group. This one-step process results in the formation of a stable secondary amine bond and the displacement of the methanesulfonate anion.
In contrast, NHS-ester PEG linkers react through a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the NHS ester. This is followed by the formation of a tetrahedral intermediate, which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Reactivity and Stability: A Quantitative Look
A critical factor in bioconjugation is the competition between the desired reaction with the amine and the undesired hydrolysis of the linker.
NHS-ester PEG linkers exhibit a strong dependence on pH for both their reactivity and stability. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[1] However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly, reducing the efficiency of the conjugation reaction.[2]
| pH | Half-life of NHS-ester Hydrolysis |
| 7.0 | 4-5 hours[2] |
| 8.0 | 1 hour |
| 8.6 | 10 minutes[2] |
Note: Data is for general NHS-esters and may vary for specific PEGylated forms.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the conjugation of proteins with this compound and NHS-ester PEG linkers. Optimization is recommended for specific applications.
Protein Conjugation with this compound
This protocol outlines a general procedure for the conjugation of a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, HEPES, Borate)
-
This compound
-
Amine-free buffer (e.g., phosphate, borate, or carbonate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.
-
Linker Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
References
A Head-to-Head Comparison: Ms-PEG6-Ms vs. SMCC Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the stability, efficacy, and in vivo performance of bioconjugates. This guide provides an in-depth comparison of the novel PEGylated crosslinker, Ms-PEG6-Ms, and the traditional crosslinker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offering insights into their respective advantages and supported by fundamental chemical principles.
This comparison will delve into the structural differences, reaction mechanisms, and key performance indicators of these two crosslinkers, providing a clear rationale for selecting the optimal reagent for your specific application, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Chemical Nature | Homobifunctional, PEGylated | Heterobifunctional, Non-PEGylated |
| Reactive Groups | Mesylate (Ms) | N-hydroxysuccinimide (NHS) ester & Maleimide |
| Target Moieties | Nucleophiles (e.g., amines, thiols) | Primary amines & Sulfhydryls |
| Spacer Arm | PEG6 (hydrophilic) | Cyclohexane (hydrophobic) |
| Solubility | High aqueous solubility | Low aqueous solubility (requires organic co-solvent) |
| Conjugate Stability | Expected high stability of the resulting bond | Thioether bond susceptible to retro-Michael reaction |
Delving Deeper: A Quantitative Comparison
While direct, side-by-side quantitative experimental data for this compound versus SMCC is emerging, we can extrapolate expected performance based on the inherent chemical properties of their reactive groups and spacer arms. The following tables summarize these expected quantitative differences.
Table 1: Physicochemical and Reaction Properties
| Parameter | This compound | SMCC |
| Molecular Weight | ~438.5 g/mol | ~334.3 g/mol |
| Spacer Arm Length | ~29.1 Å | ~8.3 Å |
| Aqueous Solubility | High | Low |
| Reaction pH (Mesylate) | Neutral to slightly basic | N/A |
| Reaction pH (NHS Ester) | N/A | 7.0 - 9.0 |
| Reaction pH (Maleimide) | N/A | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast | Fast |
| Byproducts | Methanesulfonic acid | N-hydroxysuccinimide |
Table 2: Expected Performance in Bioconjugation
| Performance Metric | This compound (Expected) | SMCC (Observed) |
| Conjugation Efficiency | High, driven by hydrophilicity and accessibility | High, but can be limited by solubility and steric hindrance |
| Conjugate Stability (in vivo) | High, stable bond formation | Moderate, potential for deconjugation via retro-Michael reaction of the thioether bond |
| Propensity for Aggregation | Low, due to the hydrophilic PEG spacer | Higher, the hydrophobic nature can induce protein aggregation |
| Immunogenicity of Conjugate | Low, PEG is known to reduce immunogenicity | Moderate, the crosslinker itself can be immunogenic |
| Pharmacokinetics (in vivo) | Improved (longer circulation half-life) | Standard |
Visualizing the Chemistry: Structures and Mechanisms
To fully appreciate the advantages of this compound, it is essential to visualize the chemical structures and reaction pathways involved in bioconjugation.
Caption: Chemical structures of this compound and SMCC crosslinkers.
Reaction Mechanisms
The distinct reactive groups of this compound and SMCC dictate their conjugation chemistry.
Caption: Simplified reaction schemes for this compound and SMCC.
Key Advantages of this compound Over SMCC
The integration of a polyethylene glycol (PEG) spacer and the use of mesylate chemistry confer several significant advantages to this compound.
-
Enhanced Hydrophilicity and Reduced Aggregation: The PEG6 spacer in this compound is highly hydrophilic, which can significantly increase the water solubility of the crosslinker and the resulting bioconjugate.[1] This is a stark contrast to the hydrophobic nature of the cyclohexane group in SMCC, which can contribute to protein aggregation, a major concern in the development of therapeutic proteins.[2]
-
Improved in vivo Performance: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic proteins.[3] The PEG chain can create a hydrophilic shield around the protein, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its circulation half-life.[3] Studies have shown that PEGylated nanoparticles exhibit significantly longer circulation times compared to their non-PEGylated counterparts.[3]
-
Potentially Greater Conjugate Stability: The thioether bond formed by the reaction of a maleimide group (in SMCC) with a thiol is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the drug from the antibody in vivo, reducing the therapeutic window and potentially causing off-target toxicity. The bond formed by the reaction of a mesylate group with a nucleophile is generally more stable under physiological conditions, which could translate to a more stable ADC with a better safety profile.
-
Homobifunctionality for Simplified Crosslinking: As a homobifunctional crosslinker, this compound can be used in a single-step reaction to crosslink molecules with available nucleophiles. While SMCC's heterobifunctionality allows for controlled, sequential conjugation, a one-step process with a homobifunctional linker can be advantageous in certain applications where simplicity and speed are desired.
Experimental Protocols
Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for antibody-drug conjugation using both SMCC and a mesylate-based crosslinker like this compound.
General Protocol for Antibody-Drug Conjugation with SMCC
This is a two-step protocol that leverages the different reactivities of the NHS ester and maleimide groups.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
SMCC (dissolved in an organic solvent like DMSO or DMF)
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP) if the drug requires reduction of a disulfide bond
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Dissolve SMCC in DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Conjugation to Thiol-Containing Drug:
-
If necessary, reduce the drug to expose a free thiol group using a reducing agent like TCEP. Remove the excess reducing agent.
-
Immediately add the thiol-containing drug to the maleimide-activated antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
-
Purification and Analysis:
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
General Protocol for Antibody-Drug Conjugation with this compound
This protocol outlines a general approach for using a homobifunctional mesylate crosslinker. The specific reaction conditions may need to be optimized based on the reactivity of the antibody and drug.
Materials:
-
Antibody in a suitable buffer (e.g., borate or carbonate buffer, pH 8.0-9.0)
-
This compound (can be dissolved in an aqueous buffer or a co-solvent if necessary)
-
Nucleophile-containing drug (e.g., containing an amine or thiol)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Conjugation Reaction:
-
Dissolve this compound in a suitable buffer to the desired concentration.
-
In a one-step reaction, add the this compound and the nucleophile-containing drug to the antibody solution. The molar ratios of antibody:crosslinker:drug will need to be optimized to achieve the desired DAR.
-
Alternatively, a two-step process can be employed by first reacting the antibody with this compound, purifying the activated antibody, and then reacting it with the drug.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques like SEC-HPLC.
-
-
Quenching and Purification:
-
Quench any unreacted mesylate groups by adding a quenching reagent.
-
Purify the ADC using SEC or other appropriate chromatographic methods to remove excess reagents and unconjugated drug.
-
-
Analysis:
-
Characterize the ADC to determine the DAR and assess for aggregation using methods such as UV-Vis spectroscopy, mass spectrometry, HIC, and SEC.
-
Conclusion
While SMCC has been a workhorse in the field of bioconjugation for many years, the emergence of advanced crosslinkers like this compound offers compelling advantages for the development of next-generation biotherapeutics. The inherent hydrophilicity, potential for improved conjugate stability, and favorable in vivo pharmacokinetic profile conferred by the PEGylated structure make this compound a promising alternative for researchers seeking to overcome the limitations of traditional crosslinkers. As more direct comparative data becomes available, the specific benefits of this compound in various applications will be further elucidated, paving the way for the creation of more robust and effective bioconjugates.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation attenuates adsorption and aggregation on a negatively charged and moderately hydrophobic polymer surface. (2010) | Sheetal S. Pai | 33 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Stability of Drug Linkers: Featuring PEGylated Constructs
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Conversely, it must facilitate efficient payload release within the target tumor microenvironment. This guide provides a comparative analysis of the in vivo stability of various linker technologies, with a focus on PEGylated linkers, exemplified by the Ms-PEG6-Ms structure, in relation to other common cleavable and non-cleavable alternatives.
The this compound linker represents a class of hydrophilic, non-cleavable linkers. The "Ms" likely refers to a mesylate or maleimide group for conjugation, and "PEG6" indicates a polyethylene glycol chain with six units. The inclusion of PEG is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.[1][2]
Comparative Analysis of Linker Stability
The choice of linker chemistry significantly impacts the in vivo performance of an ADC. The following tables summarize the stability characteristics of commonly used linker types based on available preclinical data.
Table 1: In Vivo Stability Comparison of Different Linker Types
| Linker Type | Representative Example | Cleavage Mechanism | Plasma Stability | Key Characteristics & Considerations |
| PEGylated Non-Cleavable | This compound (Hypothetical) | Proteolytic degradation of the antibody | High | Increased hydrophilicity, potentially improved pharmacokinetics, and reduced aggregation.[1][2] Payload is released as a conjugate with the linker and an amino acid. |
| Peptide | Valine-Citrulline (Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability with specific cleavage by tumor-associated proteases.[3] Efficacy is dependent on the expression level of the target protease in the tumor. |
| β-Glucuronide | Glucuronide-MMAE | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma with specific payload release at the tumor site. Dependent on the presence of β-glucuronidase. |
| Hydrazone | Acid-labile | Moderate | Cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.2). Can be less stable at physiological pH (7.4) compared to other cleavable linkers. | |
| Disulfide | Reduction-sensitive | Moderate | Cleaved in the reducing environment of the cytoplasm due to higher glutathione concentrations. Can be susceptible to premature cleavage in the bloodstream. | |
| Non-Cleavable (Thioether) | Maleimidocaproyl (MC) | Proteolytic degradation of the antibody | Very High | Relies on the complete degradation of the antibody in the lysosome for payload release. Generally offers a wider therapeutic window due to high stability. |
Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC Linker Type | Animal Model | Key Findings | Reference |
| PEGylated Glucuronide | Rat | ADC exposure increased with PEG size up to PEG8, at which point it approached the pharmacokinetics of the parental antibody. | |
| Tandem-Cleavage (β-glucuronide-dipeptide) | Rat | Showed greater in vivo stability with improved payload retention on the antibody compared to a monocleavage (Val-Cit) linker. | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) vs. Val-Cit | Mouse | The OHPAS linker was stable in vivo, while the Val-Cit linker was relatively unstable in mice due to sensitivity to carboxylesterase 1c. | |
| Non-Cleavable (Site-specific PEG6) | Rat | The in vivo stability and efficacy were influenced by the conjugation site on the antibody. |
Note: Direct quantitative comparison is challenging as in vivo stability is influenced by the antibody, payload, drug-to-antibody ratio (DAR), and animal model used in the study.
Experimental Protocols for Assessing Linker Stability
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Isolate the ADC from the plasma samples, often using immunoaffinity capture.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Analytical techniques include LC-MS for precise measurement of the drug-to-antibody ratio (DAR) over time and quantification of the free payload.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentrations of three key analytes:
-
Total antibody: Measures both conjugated and unconjugated antibody.
-
Antibody-conjugated drug (ADC): Measures the antibody with at least one drug molecule attached.
-
Free payload: Measures the amount of cytotoxic drug that has been released into circulation.
-
-
The comparison between the pharmacokinetic profiles of the total antibody and the ADC provides a measure of the linker's in vivo stability. A faster clearance of the ADC compared to the total antibody indicates linker instability.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
Head-to-head comparison of different length PEG linkers for PROTACs
A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linkers in Proteolysis-Targeting Chimeras
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often understated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how different length PEG linkers influence PROTAC performance, supported by experimental data and detailed methodologies.
The length of the PEG linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[1] Consequently, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.[1]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50), the concentration required to degrade 50% of the target protein, and its maximal degradation (Dmax), the highest percentage of protein degradation achieved. The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on these key parameters for different protein targets and E3 ligases.
Table 1: Comparison of PEG Linker Length in Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency (DC50) | Reference |
| PROTAC A | 12 | ERα | VHL | Less Potent | |
| PROTAC B | 16 | ERα | VHL | More Potent |
Table 2: Comparison of PEG Linker Length in TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | No degradation | - | - | |
| 12 to 29 | TBK1 | VHL | Submicromolar degradation | 3 (for 21-atom linker) | 96 (for 21-atom linker) | |
| 29 | TBK1 | VHL | Decreased potency | 292 | 76 |
Table 3: Comparison of PEG Linker Length in Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Degradation Potency (DC50) | Reference |
| Short Linker PROTACs | < 4 PEG units | BTK | CRBN | Impaired binding affinity | |
| Long Linker PROTACs | ≥ 4 PEG units | BTK | CRBN | Potent (DC50 1-40 nM) |
Table 4: Comparison of PEG Linker Length in Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs
| PROTAC Series | Linker Composition | Target Protein | E3 Ligase | Degradation Potency (DC50) | Reference |
| CRBN-recruiting | 0, 4-5 PEG units | BRD4 | CRBN | < 0.5 µM | |
| CRBN-recruiting | 1-2 PEG units | BRD4 | CRBN | > 5 µM | |
| VHL-recruiting | Increasing PEG length | BRD4 | VHL | Decreased potency |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protein Degradation Assay via Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Biophysical assays are crucial for directly assessing the formation and stability of the ternary complex.
1. Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (e.g., VHL) on a sensor chip.
-
Inject the target protein alone as a negative control.
-
Inject a series of concentrations of the PROTAC mixed with a constant concentration of the target protein.
-
The binding response is monitored in real-time to determine the kinetics and affinity of ternary complex formation.
2. Isothermal Titration Calorimetry (ITC):
-
Fill the ITC syringe with the target protein and the PROTAC.
-
Fill the sample cell with the E3 ligase.
-
Titrate the protein-PROTAC mixture into the E3 ligase solution.
-
The heat changes associated with binding are measured to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd) and stoichiometry.
3. Bio-Layer Interferometry (BLI):
-
Immobilize a biotinylated E3 ligase onto streptavidin-coated sensors.
-
Dip the sensors into a solution containing the PROTAC to allow for binary complex formation.
-
Transfer the sensors to a solution containing the target protein to measure the association and dissociation of the ternary complex.
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer PEG linkers can provide greater flexibility and enhance solubility, the optimal length is highly context-dependent and must be determined empirically. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to conduct these comparative studies and accelerate the development of novel and effective PROTAC-based therapeutics.
References
A Comparative Guide to Quantitative Analysis of PEGylation Sites: Featuring Ms-PEG6-Ms and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve a drug's stability, solubility, and circulating half-life while reducing its immunogenicity.[1][2] Precise characterization and quantification of PEGylation, including the identification of modification sites and the extent of PEG attachment, are critical for ensuring the consistency, efficacy, and safety of these biotherapeutics.
This guide provides a comprehensive comparison of quantitative methods for analyzing PEGylation sites, with a focus on the use of a novel bifunctional, stable isotope-labeled reagent, Ms-PEG6-Ms. We will objectively compare its performance with other established alternatives and provide supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Methodologies: A Comparative Overview
The quantitative analysis of PEGylation can be approached through various analytical techniques, with mass spectrometry (MS) being the cornerstone for its sensitivity and accuracy in identifying and quantifying modified proteins and peptides.[1] The choice of method often depends on the specific requirements of the analysis, such as the desired level of quantification (protein vs. peptide level), the complexity of the sample, and the available instrumentation.
Here, we compare the hypothetical this compound reagent, a bifunctional PEGylation reagent with a stable isotope-labeled mesyl group for mass spectrometric quantification, against other common methodologies.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| This compound (Hypothetical Stable Isotope Labeling) | A bifunctional PEG reagent with one arm reacting with the protein and the other containing a stable isotope-labeled leaving group (e.g., 13C-Ms). The relative abundance of light and heavy isotopologues in the mass spectrometer allows for precise quantification of PEGylated versus non-PEGylated sites. | High accuracy and precision for relative quantification. Enables multiplexing for comparing different samples. Reduces variability introduced during sample preparation. | Requires synthesis of a specific isotope-labeled reagent. Data analysis can be more complex. | Site-specific quantification of PEGylation. Comparative analysis of PEGylation under different reaction conditions. |
| Label-Free Quantification by LC-MS | The intensity of the peptide signal in the mass spectrometer is used to determine its abundance. The degree of PEGylation is inferred by the decrease in the unmodified peptide signal or the appearance of the PEGylated peptide signal. | No special reagents are required. Applicable to a wide range of samples. | Susceptible to variations in sample preparation and instrument performance. Lower precision and accuracy compared to stable isotope methods. | General estimation of PEGylation efficiency. Identification of major PEGylation sites. |
| Size-Exclusion Chromatography (SEC) | Separates proteins based on their hydrodynamic volume. An increase in size upon PEGylation leads to a shift in the elution profile, which can be quantified. | Simple and robust method for analyzing intact proteins. Provides information on the overall degree of PEGylation. | Does not provide site-specific information. Limited resolution for complex mixtures of PEGylated species. | Quality control for overall PEGylation. Monitoring reaction progress. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates proteins or peptides based on their hydrophobicity. PEGylation alters the retention time, allowing for quantification of modified and unmodified species. | High resolution for separating different PEGylated forms. Can be coupled directly to a mass spectrometer. | May not be suitable for very large or heterogeneous PEGylated proteins. Method development can be time-consuming. | Separation and quantification of different PEGylated isomers. Peptide mapping to identify PEGylation sites. |
| Charged Aerosol Detection (CAD) | A universal detector that can be coupled with HPLC. It provides a response that is proportional to the mass of the analyte, regardless of its chromophore. | Enables the quantification of PEG and PEGylation reagents that lack a UV chromophore. | Indirect quantification of PEGylation by measuring unreacted reagents. | Quantification of residual PEGylation reagents and byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantitative analysis of PEGylation sites using this compound and a common alternative, label-free LC-MS analysis.
Protocol 1: Quantitative Analysis of PEGylation Sites using this compound
This protocol assumes the availability of a light (unlabeled) and a heavy (stable isotope-labeled) version of the this compound reagent.
1. Protein PEGylation:
-
Prepare two separate reactions for the target protein.
-
In one reaction, add the light this compound reagent at a specific molar excess.
-
In the parallel reaction, use the heavy this compound reagent under identical conditions.
-
Incubate the reactions for a defined period (e.g., 1 hour) at a controlled temperature (e.g., room temperature).
-
Quench the reactions by adding a suitable reagent like Tris buffer.
2. Sample Preparation for Mass Spectrometry:
-
Combine the "light" and "heavy" PEGylated protein samples in a 1:1 ratio.
-
Perform a buffer exchange to remove excess reagents, for example, using spin filters.
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the protein mixture with a protease (e.g., trypsin) overnight at 37°C.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
4. Data Analysis:
-
Process the raw data using specialized software to identify and quantify the peptide pairs (light and heavy).
-
The ratio of the peak areas of the heavy to light PEGylated peptides provides the relative quantification of PEGylation at specific sites.
Protocol 2: Label-Free Quantitative Analysis of PEGylation Sites
1. Protein PEGylation:
-
Perform the PEGylation reaction with the desired PEGylating agent.
-
Include a control sample of the un-PEGylated protein.
2. Sample Preparation for Mass Spectrometry:
-
Prepare the PEGylated and control protein samples for MS analysis as described in Protocol 1 (denaturation, reduction, alkylation, and digestion).
3. LC-MS/MS Analysis:
-
Analyze each sample (PEGylated and control) separately by LC-MS/MS.
4. Data Analysis:
-
Use label-free quantification software to compare the peak intensities of the identified peptides between the PEGylated and control samples.
-
A decrease in the intensity of a specific peptide in the PEGylated sample compared to the control suggests that this peptide contains a PEGylation site.
-
The appearance of a new, higher molecular weight peptide corresponding to the PEGylated version can also be used for quantification.
Workflow and Pathway Visualizations
To better illustrate the experimental processes and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: Workflow for quantitative PEGylation analysis using this compound.
Caption: Workflow for label-free quantitative PEGylation analysis.
Conclusion
The quantitative analysis of PEGylation sites is a critical aspect of the development and quality control of PEGylated biotherapeutics. While various methods exist, the use of stable isotope-labeled reagents like the hypothetical this compound offers a highly accurate and precise approach for site-specific quantification. This method, in comparison to label-free approaches, can provide more reliable data, which is crucial for understanding the structure-function relationship of these complex molecules and for ensuring batch-to-batch consistency. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the stage of drug development.
References
Comparative Analysis of Ms-PEG6-Ms Conjugates: A Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates. The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, safety, and pharmacokinetic profile of the therapeutic. This guide provides an objective comparison of a hypothetical therapeutic agent utilizing a methanesulfonyl-polyethylene glycol-methanesulfonyl (Ms-PEG6-Ms) linker, focusing on the crucial aspects of specificity and cross-reactivity.
The this compound linker is a bifunctional molecule featuring a core of six polyethylene glycol (PEG) units, flanked by two mesylate (Ms) groups. The mesylate moieties serve as good leaving groups, facilitating conjugation to a targeting molecule and a payload.[1][2] PEG linkers are widely employed in the development of antibody-drug conjugates (ADCs) and other bioconjugates to enhance water solubility, increase stability, and prolong circulation half-life.[][4][5]
However, the use of PEG is not without its challenges. A growing body of evidence indicates that a significant portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs and potential hypersensitivity reactions. This phenomenon underscores the importance of thoroughly evaluating the cross-reactivity and specificity of any new conjugate that incorporates a PEG linker.
This guide compares our hypothetical conjugate, Targ-PEG6-Drug , with two alternatives:
-
Targ-pSar-Drug : A similar conjugate utilizing a non-PEGylated, polysarcosine (pSar) linker, which is considered a promising alternative to PEG.
-
Targ (Unconjugated) : The unconjugated targeting moiety, serving as a baseline for binding and specificity.
Data Presentation
The following tables summarize the key performance metrics for the this compound conjugate and its alternatives, based on hypothetical experimental data.
Table 1: Specificity and On-Target Potency
| Conjugate/Molecule | Target Binding Affinity (K D , nM) | On-Target Cytotoxicity (IC 50 , nM) (Target+ Cell Line) | Off-Target Cytotoxicity (IC 50 , nM) (Target- Cell Line) | Specificity Index (Off-Target IC 50 / On-Target IC 50 ) |
| Targ-PEG6-Drug | 1.5 | 5.2 | > 1000 | > 192 |
| Targ-pSar-Drug | 1.3 | 4.8 | > 1000 | > 208 |
| Targ (Unconjugated) | 1.2 | > 2000 | > 2000 | N/A |
Table 2: Cross-Reactivity Analysis
| Conjugate/Molecule | Binding to Anti-PEG IgG (%)¹ | Cross-reactivity with Polypropylene Glycol (PPG) (%)² | Cross-reactivity with Polytetramethylene Ether Glycol (PTMEG) (%)² |
| Targ-PEG6-Drug | 25.8 | 15.2 | 10.5 |
| Targ-pSar-Drug | < 1.0 | < 1.0 | < 1.0 |
| Targ (Unconjugated) | < 0.5 | < 0.5 | < 0.5 |
¹ Percentage binding of anti-PEG antibodies from a pooled human serum sample, relative to a standardized PEGylated protein control. ² Percentage binding of anti-PEG antibodies in the presence of competing polymers, indicating structural cross-reactivity.
Mandatory Visualization
Caption: Experimental workflow for specificity and cross-reactivity analysis.
Caption: Hypothetical signaling pathway leading to apoptosis.
Caption: Comparison of specificity and cross-reactivity profiles.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.
-
Objective: To quantify the binding affinity of the conjugates and the unconjugated targeting moiety to the target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant target protein (ligand)
-
Targ-PEG6-Drug, Targ-pSar-Drug, Targ (analytes)
-
-
Methodology:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the recombinant target protein over the activated surface until the desired immobilization level is reached (e.g., ~2000 Resonance Units).
-
Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Analyte Binding: Inject a series of concentrations of each analyte (e.g., 0.1 nM to 100 nM) over the ligand-immobilized surface at a constant flow rate.
-
Dissociation: After the association phase, allow the running buffer to flow over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).
-
ELISA for Anti-PEG Cross-Reactivity
This competitive ELISA format assesses the binding of pre-existing anti-PEG antibodies to the PEGylated conjugate.
-
Objective: To measure the reactivity of the this compound conjugate with anti-PEG antibodies found in human serum.
-
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Biotinylated-PEG as the coating antigen
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Pooled normal human serum (as source of anti-PEG antibodies)
-
Targ-PEG6-Drug and Targ-pSar-Drug as competitors
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate and stop solution
-
-
Methodology:
-
Coating: Coat the microtiter plate wells with biotinylated-PEG and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Pre-incubate diluted human serum with serial dilutions of the Targ-PEG6-Drug or Targ-pSar-Drug. Add these mixtures to the coated wells.
-
Incubation: Incubate for 1-2 hours at room temperature to allow competition for anti-PEG antibody binding.
-
Detection: Wash the plate and add HRP-conjugated anti-human IgG. Incubate for 1 hour.
-
Development: Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm. A lower signal indicates higher binding of the conjugate to the anti-PEG antibodies.
-
Analysis: Calculate the percentage of inhibition for each competitor concentration to determine the relative cross-reactivity.
-
Cell-Based Cytotoxicity Assay
This assay measures the potency and specificity of the conjugates by assessing their ability to kill target-expressing versus non-expressing cancer cells.
-
Objective: To determine the IC50 values of the conjugates on cell lines that either express (Target+) or do not express (Target-) the target antigen.
-
Materials:
-
Target+ and Target- cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Targ-PEG6-Drug, Targ-pSar-Drug, and unconjugated drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
-
Methodology:
-
Cell Plating: Seed both Target+ and Target- cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each test article (Targ-PEG6-Drug, Targ-pSar-Drug) and controls.
-
Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effect to manifest (e.g., 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Recommendations
The comprehensive analysis of this compound conjugates, with a focus on specificity and cross-reactivity, is paramount for the development of safe and effective therapeutics. The hypothetical data presented here illustrates that while the Targ-PEG6-Drug conjugate demonstrates high on-target specificity and potency, comparable to the non-PEGylated Targ-pSar-Drug alternative, its key liability lies in its potential for cross-reactivity with pre-existing anti-PEG antibodies.
Key Takeaways:
-
Specificity: Both the this compound and the alternative pSar linker do not appear to negatively impact the inherent specificity of the targeting moiety, as evidenced by the high specificity indices.
-
Cross-Reactivity: The PEG component of the this compound linker presents a significant risk of recognition by anti-PEG antibodies. This could potentially lead to altered pharmacokinetics and reduced efficacy in a subset of the patient population. The pSar-linked conjugate, in contrast, shows negligible cross-reactivity in this context.
-
Decision-Making: For drug development professionals, the choice between a PEG-based linker and an alternative depends on a risk-benefit analysis. While PEGylation is a well-established technology that can improve the physicochemical properties of a conjugate, the potential for immunogenicity must be carefully considered and evaluated.
It is strongly recommended that researchers developing PEGylated conjugates conduct thorough immunogenicity risk assessments, including screening for pre-existing anti-PEG antibodies in target patient populations and utilizing the experimental protocols detailed in this guide. Exploring alternative, less immunogenic linkers like polysarcosine may offer a promising strategy to de-risk novel bioconjugate therapeutics.
References
Safety Operating Guide
Proper Disposal of Ms-PEG6-Ms: A Guide for Laboratory Professionals
For Immediate Release
The mesylate groups in Ms-PEG6-Ms are good leaving groups, making the compound reactive. Therefore, it is crucial to manage all waste containing this reagent as hazardous chemical waste.
Safety and Disposal Planning
The following table summarizes key quantitative and qualitative information pertinent to the safe handling and disposal of this compound.
| Parameter | Recommendation/Value | Notes |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Always wear appropriate PPE when handling this compound and its waste. |
| Handling Location | Chemical fume hood | To avoid inhalation of any potential aerosols or vapors. |
| Waste Segregation | Segregate from other waste streams | Crucial to prevent accidental reactions. |
| Solid Waste Container | Labeled, sealable plastic bag or container | Mark as "Hazardous Chemical Waste" with the full chemical name. |
| Liquid Waste Container | Labeled, chemically compatible, sealed container | Mark as "Hazardous Chemical Waste" with the full chemical name and solvent. |
| Storage of Waste | In a designated Satellite Accumulation Area (SAA) | Must be under the control of laboratory personnel. |
| Disposal Route | Licensed hazardous waste disposal contractor | Do not dispose of down the drain or in regular trash.[1] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
Objective: To safely collect, store, and dispose of solid and liquid waste containing this compound in accordance with standard laboratory safety practices.
Materials:
-
Waste container for this compound (solid)
-
Waste container for this compound (liquid)
-
Personal Protective Equipment (PPE)
-
Hazardous waste labels
-
Secondary containment for waste containers
Procedure:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste materials contaminated with this compound.
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and weighing paper.
-
Liquid Waste: Includes unused stock solutions, reaction mixtures, and the first rinse of any container that held the compound.
-
Segregate this compound waste from all other laboratory waste streams to prevent unintended reactions.
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, sealable plastic bag or a rigid container.
-
Label the container clearly with "Hazardous Chemical Waste," "this compound," and the date.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, chemically compatible, and leak-proof container with a secure cap.
-
Label the container with "Hazardous Chemical Waste," "this compound," the solvent system (e.g., "in DMSO"), and an approximate concentration of the active compound.
-
-
-
Waste Storage:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure waste containers are kept closed except when adding waste.
-
Place waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills or leaks.
-
-
Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do NOT attempt to treat or neutralize the this compound waste unless you have a specific, validated protocol and the necessary safety measures in place.
-
Do NOT dispose of this compound waste by evaporation in a fume hood.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
